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  • Product: Methyl 3-amino-2-methoxypropanoate
  • CAS: 944154-51-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 3-amino-2-methoxypropanoate

Executive Summary Methyl 3-amino-2-methoxypropanoate is a specialized -amino acid derivative widely utilized in modern drug discovery and peptidomimetic research. Structurally, it represents the methyl ester of -methyl-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate is a specialized


-amino acid derivative widely utilized in modern drug discovery and peptidomimetic research. Structurally, it represents the methyl ester of 

-methyl-isoserine. Unlike canonical

-amino acids, this molecule features a

-amino motif (

on the

-carbon) combined with an

-methoxy substituent.[1]

This unique architecture confers two critical properties:

  • Proteolytic Stability: The

    
    -backbone renders peptides derived from this unit highly resistant to standard proteases, extending in vivo half-life.
    
  • Conformational Bias: The

    
    -methoxy group exerts a stereoelectronic influence (gauche effect) that rigidifies the backbone, making it an excellent scaffold for constructing foldamers and secondary structure mimetics.
    

This guide details the chemical identity, synthesis, reactivity, and application of this building block, designed for researchers requiring high-purity integration into synthetic workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Identification Data
ParameterDetails
Chemical Name Methyl 3-amino-2-methoxypropanoate
Synonyms

-Methyl-isoserine methyl ester; 3-Amino-2-methoxypropionic acid methyl ester
CAS Number (Racemic) 944154-51-2
CAS Number ((2S)-Isomer) 760912-93-4
CAS Number (HCl Salt) 1803585-13-8
Molecular Formula

Molecular Weight 133.15 g/mol (Free Base)
SMILES COCC(C(=O)OC)N
InChIKey WSLCYSBHFJXVBA-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for this specific derivative are sparse; data below represents consensus predicted values calibrated against analogous


-amino esters.
PropertyValue / RangeNote
Physical State Colorless to pale yellow oilFree base form
Boiling Point 165°C – 175°CAt 760 mmHg (Predicted)
Density 1.05 ± 0.05 g/cm³At 20°C
pKa (Amine) 9.2 – 9.6Conjugate acid
Solubility High in MeOH, DCM, DMSO; Moderate in WaterLipophilic ester mask
Stability Hygroscopic (HCl salt); Ester sensitive to baseStore under inert gas

Structural Analysis & Stereochemistry

The molecule is an isoserine derivative . The positioning of the amino group at C3 and the methoxy group at C2 creates a vicinal donor-acceptor system.

  • Stereoelectronic Effects: The C2-methoxy group prefers a gauche orientation relative to the C3-amino group due to

    
     orbital interactions. This pre-organizes the molecule, reducing the entropic penalty during ligand-receptor binding.
    
  • Chirality: The C2 position is a stereocenter. In drug development, the (2S)-isomer (derived from L-isoserine or L-serine homologs) is typically preferred to match the stereochemical environment of biological targets.

Synthetic Routes & Manufacturing

Synthesis of Methyl 3-amino-2-methoxypropanoate requires careful regiocontrol to distinguish it from its isomer, serine (2-amino-3-hydroxy). The most robust route utilizes Isoserine as the starting material.

Primary Synthetic Pathway (Stereoselective)

This protocol ensures retention of chirality at the C2 position.

Protocol Overview:

  • Protection:

    
    -protection of Isoserine (e.g., Boc-Isoserine).
    
  • Alkylation:

    
    -methylation of the 
    
    
    
    -hydroxyl group.
  • Esterification: Conversion of the carboxylic acid to the methyl ester.

  • Deprotection: Removal of the

    
    -protecting group to yield the target.
    

Synthesis Start Isoserine (3-amino-2-hydroxypropionic acid) Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Isoserine Step1->Inter1 Step2 Step 2: O-Methylation (MeI, Ag2O or NaH) Inter1->Step2 Inter2 N-Boc-O-Me-Isoserine Step2->Inter2 Step3 Step 3: Esterification (MeOH, EDC/DMAP) Inter2->Step3 Inter3 N-Boc-O-Me-Isoserine Methyl Ester Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final Methyl 3-amino-2-methoxypropanoate (HCl Salt) Step4->Final

Caption: Stereoselective synthesis workflow starting from Isoserine, utilizing Boc-protection strategy.

Detailed Experimental Protocol (Representative)

Based on standard protocols for beta-amino acid functionalization.

Step 1: Preparation of N-Boc-Isoserine Dissolve (S)-Isoserine (10 mmol) in 1:1 Dioxane/Water (50 mL). Add NaOH (11 mmol) followed by


 (11 mmol). Stir at RT for 12h. Acidify to pH 2 with KHSO4, extract with EtOAc.

Step 2: O-Methylation Dissolve N-Boc-Isoserine (5 mmol) in dry DMF (20 mL). Cool to 0°C. Add


 (15 mmol) and Methyl Iodide (20 mmol). Stir in dark for 24h. Filter through Celite. Note: Silver oxide is preferred over NaH to minimize racemization at the alpha-carbon.

Step 3: Global Deprotection & Ester Formation Dissolve the intermediate in dry Methanol (30 mL). Add Acetyl Chloride (15 mmol) dropwise at 0°C (generates anhydrous HCl in situ). Reflux for 2h. Evaporate solvent to yield Methyl 3-amino-2-methoxypropanoate hydrochloride as a white hygroscopic solid.

Reactivity & Synthetic Utility[3]

Reactivity Profile

This molecule possesses two orthogonal reactive sites:

  • Nucleophilic Primary Amine: Ready for acylation, reductive amination, or sulfonylation.

  • Electrophilic Methyl Ester: Susceptible to hydrolysis (to acid) or aminolysis (to amide).

Critical Precaution: Under basic conditions, the free base can undergo intramolecular cyclization to form a


-lactam (4-methoxyazetidin-2-one), although this is slower than in non-methoxy analogs due to steric hindrance.

Reactivity Center Methyl 3-amino-2-methoxypropanoate Rxn1 Amide Coupling (with R-COOH) Center->Rxn1 Rxn2 Ester Hydrolysis (LiOH, THF/H2O) Center->Rxn2 Rxn3 Cyclization (Base, Heat) Center->Rxn3 Side Reaction Prod1 Peptidomimetic (Beta-peptide) Rxn1->Prod1 Prod2 Free Acid (Building Block) Rxn2->Prod2 Prod3 Beta-Lactam (4-methoxyazetidin-2-one) Rxn3->Prod3 Side Reaction

Caption: Divergent reactivity pathways. Solid lines denote synthetic utility; dashed line indicates potential instability.

Applications in Drug Discovery

Peptidomimetics & Foldamers

The incorporation of Methyl 3-amino-2-methoxypropanoate into peptide backbones creates "hybrid peptides" (


-peptides).
  • Protease Resistance: The

    
    -amino linkage is not recognized by standard proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly increasing the metabolic stability of the drug candidate.
    
  • Secondary Structure: The

    
    -methoxy group favors specific torsion angles, promoting the formation of stable helices (e.g., 14-helix) which are crucial for disrupting protein-protein interactions (PPIs).
    
Antibody-Drug Conjugates (ADCs)

Beta-amino acids are increasingly used as non-cleavable linkers in ADCs. The stability of the amide bond formed by this molecule ensures the cytotoxic payload is not prematurely released in plasma.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[2] The free base is an amine and may cause chemical burns if concentrated.

  • Storage: Store as the HCl salt at 2-8°C under Argon. The free base oxidizes and absorbs

    
     from air (carbamate formation).
    
  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55285124, (R)-Methyl 2-amino-3-methoxypropanoate. (Note: Isomer reference for structural comparison). Retrieved from [Link]

Sources

Exploratory

Methyl 3-amino-2-methoxypropanoate: Core Identifiers, Mechanistic Properties, and Synthesis Workflows

Executive Summary In the landscape of modern drug development and asymmetric synthesis, non-canonical -amino acids serve as critical chiral building blocks. Methyl 3-amino-2-methoxypropanoate is a highly specialized deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, non-canonical


-amino acids serve as critical chiral building blocks. Methyl 3-amino-2-methoxypropanoate  is a highly specialized derivative that introduces significant structural rigidity and unique physicochemical properties into peptidomimetics and natural product analogs (such as the actin-targeting Chondramides) . This technical guide provides an authoritative breakdown of its chemical identifiers, the structural causality behind its reactivity, and a field-proven, self-validating synthetic protocol.

Chemical Identity and Core Identifiers

In commercial and regulatory databases, this compound is frequently encountered in two forms: the highly reactive free base and the bench-stable hydrochloride salt. Distinguishing between these forms is critical for stoichiometric accuracy in peptide coupling reactions.

Table 1: Primary Chemical Identifiers
PropertyFree Base FormHydrochloride Salt Form
CAS Number 944154-51-21803585-13-8
IUPAC Name Methyl 3-amino-2-methoxypropanoateMethyl 3-amino-2-methoxypropanoate hydrochloride
Molecular Formula C5H11NO3C5H12ClNO3
Molecular Weight 133.15 g/mol 169.61 g/mol
EC Number N/A869-245-6
PubChem CID N/A85801289
InChI Key WSLCYSBHFJXVBA-UHFFFAOYSA-NN/A

Data corroborated via and the.

Structural Analysis and Mechanistic Properties

The incorporation of an


-methoxy group onto a 

-alanine scaffold fundamentally alters the molecule's behavior in biological and synthetic systems.
  • Conformational Restriction (Causality): The steric bulk and stereoelectronic effects of the

    
    -methoxy ether restrict the rotational freedom of the 
    
    
    
    bond. When incorporated into a peptide chain, this forces the backbone into specific dihedral angles, stabilizing secondary structures (like
    
    
    -turns) that are critical for receptor binding.
  • Lipophilicity and Hydrogen Bonding: Unlike an

    
    -hydroxyl group, the methoxy group acts solely as a hydrogen bond acceptor. This disruption of local hydrogen bond donation increases the overall lipophilicity of the molecule, enhancing membrane permeability—a highly desirable trait in pharmacokinetic optimization.
    

Experimental Protocols: Synthesis and Validation

Synthesizing


-alkoxy-

-amino esters requires precise control over reaction conditions. The primary risk in this workflow is the unwanted

-elimination of the amino group. The following protocol utilizes Isoserine (3-amino-2-hydroxypropanoic acid) as the starting material and is designed as a self-validating system .
Step 1: Esterification and N-Protection
  • Procedure: Suspend Isoserine in anhydrous methanol at 0°C. Dropwise, add thionyl chloride (

    
    ), then reflux for 4 hours. Concentrate the mixture, redissolve in dichloromethane (DCM), and add triethylamine (TEA) followed by Di-tert-butyl dicarbonate (
    
    
    
    ).
  • Causality behind experimental choices:

    
     reacts with methanol to generate anhydrous HCl in situ, driving the Fischer esterification while keeping the primary amine protonated (and thus unreactive). The subsequent addition of TEA neutralizes the hydrochloride salt, allowing 
    
    
    
    to selectively protect the primary amine. This prevents unwanted N-methylation in the subsequent step.
  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The intermediate (Methyl 3-(Boc-amino)-2-hydroxypropanoate) will not stain with Ninhydrin (confirming successful N-protection) but will be visible under phosphomolybdic acid (PMA) stain.

Step 2: Mild O-Methylation
  • Procedure: Dissolve the intermediate in anhydrous DCM. Add an excess of methyl iodide (

    
    ) and Silver(I) oxide (
    
    
    
    ). Stir in the dark at room temperature for 24-48 hours.
  • Causality behind experimental choices: Standard etherification protocols often use strong bases like Sodium Hydride (

    
    ). However, applying strong base to a 
    
    
    
    -amino ester with an
    
    
    -leaving/hydroxyl group triggers an E1cB
    
    
    -elimination, yielding a useless methyl acrylate derivative.
    
    
    acts as a mild, halophilic promoter that activates the methyl iodide for nucleophilic attack by the hydroxyl group under neutral conditions, completely bypassing the elimination pathway.
  • Self-Validation:

    
    H-NMR analysis of the crude product must show a distinct new singlet integrating to 3 protons at 
    
    
    
    3.4 ppm, corresponding to the newly formed
    
    
    -methoxy ether.
Step 3: Deprotection and Salt Formation
  • Procedure: Dissolve the purified O-methylated intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. Evaporate the solvent to yield Methyl 3-amino-2-methoxypropanoate hydrochloride (CAS: 1803585-13-8) as a white precipitate.

  • Causality behind experimental choices: Anhydrous acidic conditions cleanly cleave the Boc group without hydrolyzing the methyl ester. The reaction drives itself to completion by evolving gaseous isobutylene and

    
    .
    
  • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the target mass

    
     m/z. Chiral HPLC should be employed if starting from enantiopure (S)-Isoserine to confirm that no racemization occurred at the 
    
    
    
    -carbon during the etherification step .

Synthesis Workflow Diagram

SynthesisWorkflow Start Isoserine (3-amino-2-hydroxypropanoic acid) Step1 Step 1: Esterification & N-Protection (MeOH/SOCl2, then Boc2O) Start->Step1 Intermediate1 Methyl 3-(Boc-amino)-2-hydroxypropanoate Step1->Intermediate1 Step2 Step 2: O-Methylation (MeI, Ag2O, DCM) Intermediate1->Step2 Intermediate2 Methyl 3-(Boc-amino)-2-methoxypropanoate Step2->Intermediate2 Step3 Step 3: Deprotection (HCl in Dioxane) Intermediate2->Step3 Product Methyl 3-amino-2-methoxypropanoate HCl (CAS: 1803585-13-8) Step3->Product Validation Validation (1H-NMR, LC-MS, Chiral HPLC) Product->Validation

Synthesis and validation workflow for Methyl 3-amino-2-methoxypropanoate.

References

  • Title: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Methyl 3-amino-2-methoxypropanoate hydrochloride (CAS 1803585-13-8) REACH Registration Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Methyl 3-amino-2-methoxypropanoate hydrochloride (CID 85801289) Source: NIH PubChem URL: [Link]

Foundational

Thermodynamic Profiling of Methyl 3-amino-2-methoxypropanoate: A Technical Guide for Drug Development

Part 1: Executive Summary & Chemical Identity Methyl 3-amino-2-methoxypropanoate is a specialized chiral building block belonging to the -amino acid family. Unlike canonical -amino acids, the amino group is attached to t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Methyl 3-amino-2-methoxypropanoate is a specialized chiral building block belonging to the


-amino acid family. Unlike canonical 

-amino acids, the amino group is attached to the

-carbon, introducing unique conformational flexibility and proteolytic stability desirable in peptidomimetic drug design. The presence of the

-methoxy group (at the C2 position) adds a critical polar handle, influencing both the lipophilicity (LogP) and the hydrogen-bonding network of the molecule.

This guide details the thermodynamic framework required to characterize this molecule, focusing on its stability, phase transitions, and solution behavior. Given its status as a reactive intermediate, understanding these properties is critical for preventing process deviations such as cyclization or uncontrolled hydrolysis.

Chemical Identity Table
PropertyDetail
IUPAC Name Methyl 3-amino-2-methoxypropanoate
Common Name

-Methoxy-

-alanine methyl ester
CAS (Free Base) 944154-51-2
CAS (HCl Salt) 1803585-13-8
Molecular Formula

(Free Base)
Molecular Weight 133.15 g/mol (Free Base) / 169.61 g/mol (HCl Salt)
Chirality One chiral center at C2 (Available as (R), (S), or Racemate)

Part 2: Structural & Conformational Thermodynamics

The thermodynamic behavior of Methyl 3-amino-2-methoxypropanoate is governed by the interplay between its flexible


-amino backbone and the steric/electronic effects of the methoxy substituent.
Conformational Landscape

In the free base form, the molecule exhibits high rotational freedom around the C2-C3 bond. However, the


-methoxy group introduces a gauche effect, often stabilizing specific rotamers due to electrostatic interactions between the C-O dipoles and the adjacent amino group.
  • Implication: This pre-organization can lower the entropic penalty upon binding to biological targets, a key thermodynamic advantage in drug design.

Intramolecular Reactivity (The -Lactam Risk)

A critical thermodynamic instability inherent to


-amino esters is the propensity for intramolecular cyclization.
  • Mechanism: The nucleophilic terminal amine attacks the ester carbonyl, releasing methanol and forming a 4-membered

    
    -lactam ring.
    
  • Thermodynamic Driver: While ring strain usually disfavors 4-membered rings, the reaction can be driven by high temperatures or basic conditions (free base form).

  • Mitigation: Storage as the Hydrochloride (HCl) salt protonates the amine, thermodynamically arresting this pathway.

Structural Visualization

The following diagram illustrates the connectivity and the critical cyclization risk pathway.

G FreeBase Free Base (Nucleophilic Amine) Transition Transition State (Tetrahedral Intermediate) FreeBase->Transition Heat / Basic pH (Cyclization Risk) HClSalt HCl Salt Form (Thermodynamically Stable) FreeBase->HClSalt + HCl (Stabilization) BetaLactam β-Lactam Product (Cyclized Impurity) Transition->BetaLactam - MeOH HClSalt->FreeBase Base Neutralization

Figure 1: Stability relationship between the free base, HCl salt, and the potential


-lactam degradation product.

Part 3: Solid-State Thermodynamic Properties

For the HCl salt (CAS 1803585-13-8), characterization of the solid state is paramount for establishing shelf-life and handling protocols.

Melting Point & Enthalpy of Fusion ( )
  • Expectation: As an amino acid ester salt, the compound is expected to be a crystalline solid with a high melting point, typically in the range of 140°C – 180°C . The free base is likely an oil or low-melting solid at room temperature.

  • Measurement Protocol (DSC):

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Sample: 2-5 mg of dried HCl salt in a hermetically sealed aluminum pan.

    • Ramp: 10°C/min from 25°C to 250°C under

      
       purge (50 mL/min).
      
    • Analysis: Identify the endothermic onset (

      
      ) as the melting point. Integration of the peak yields 
      
      
      
      (kJ/mol).
    • Warning: An exothermic event immediately following the melt indicates decomposition (likely decarboxylation or polymerization).

Hygroscopicity & Phase Stability
  • Risk: Hydrochloride salts of polar esters are often hygroscopic. Absorption of atmospheric water lowers the glass transition temperature (

    
    ) and can induce deliquescence.
    
  • Measurement Protocol (DVS):

    • Use Dynamic Vapor Sorption (DVS) to cycle humidity from 0% to 90% RH at 25°C. A mass increase >2% indicates significant hygroscopicity, requiring storage in desiccated conditions.

Part 4: Solution Thermodynamics & pKa

Understanding the ionization state is critical for extraction and purification.

Acid Dissociation Constant (pKa)

The


-amino group is the primary ionizable center.
  • Predicted Value: The electron-withdrawing effect of the

    
    -methoxy group and the ester carbonyl will lower the pKa of the amino group relative to unsubstituted amines.
    
    • Estimated pKa (Conjugate Acid):8.5 – 9.2 (Lower than typical alkyl amines ~10.5).

  • Relevance: To generate the free base for reaction, the pH must be adjusted to >10.5. However, keeping pH > 11 for extended periods increases the rate of ester hydrolysis.

Solubility Profile
  • Water: Highly soluble (HCl salt).

  • Organic Solvents:

    • HCl Salt: Soluble in Methanol, Ethanol; Insoluble in DCM, Hexanes.

    • Free Base: Soluble in DCM, Ethyl Acetate, THF.

  • Partition Coefficient (LogD):

    • At pH 7.4, the molecule exists largely as a cation, resulting in a low LogD (hydrophilic).

    • For synthesis (extraction), adjusting pH to 10 shifts the equilibrium to the neutral species, increasing LogD and allowing extraction into organic phases.

Part 5: Experimental Characterization Workflow

To validate the thermodynamic quality of a specific batch of Methyl 3-amino-2-methoxypropanoate, the following sequential protocol is recommended. This ensures "Trustworthiness" by verifying identity and purity before thermodynamic testing.

Workflow cluster_Thermo Thermodynamic Profiling Start Crude Material (Synthesis Output) Purification Recrystallization (EtOH/Et2O for HCl Salt) Start->Purification Identity Identity Check (1H-NMR, MS) Purification->Identity DSC DSC Analysis (MP, Purity, Polymorphs) Identity->DSC TGA TGA Analysis (Volatiles, Decomp Temp) Identity->TGA DVS DVS Isotherm (Hygroscopicity) Identity->DVS Result Validated Thermodynamic Data Sheet DSC->Result TGA->Result DVS->Result

Figure 2: Sequential workflow for the thermodynamic validation of the compound.

Detailed Protocol: Thermal Stability via TGA

Objective: Determine the safe processing temperature window (e.g., for drying).

  • Instrument: Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC).

  • Method: Ramp 10°C/min from Ambient to 400°C.

  • Data Interpretation:

    • Mass Loss < 100°C: Represents residual solvent/moisture (Solvates).

    • Onset of Degradation (

      
      ):  The temperature at which the chemical backbone breaks down. For amino esters, this is typically >180°C .
      
    • Rule of Thumb: Safe drying temperature should be at least 50°C below

      
       and 20°C below the Melting Point.
      

References

  • Structure & Analogous Data: PubChem. Methyl 3-amino-2-methylpropanoate (Related Compound). National Library of Medicine. Available at: [Link]

  • Beta-Amino Acid Synthesis: Liu, J., et al. "Palladium-Catalyzed Aminocarbonylation of Alkenes."[1] Journal of the American Chemical Society, via University of Illinois. Available at: [Link]

  • Thermodynamic Principles: NIST Chemistry WebBook. Thermophysical Properties of Amino Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

Exploratory

Methyl 3-amino-2-methoxypropanoate as a beta-amino acid precursor

Engineering Peptidomimetics: Methyl 3-Amino-2-Methoxypropanoate as a Next-Generation -Amino Acid Precursor As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the clinical limitations...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics: Methyl 3-Amino-2-Methoxypropanoate as a Next-Generation -Amino Acid Precursor

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the clinical limitations of native


-peptides—namely, their rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic bottlenecks, the integration of 

-amino acids has become a cornerstone of modern peptidomimetic and foldamer design[1].

Among the vast library of chiral building blocks, methyl 3-amino-2-methoxypropanoate (and its hydrochloride salt, CAS 1803585-13-8) serves as a highly specialized


-amino acid precursor[2][3]. The strategic installation of an 

-methoxy group in this precursor is not merely a structural anomaly; it is a calculated modification that dictates the conformational landscape, lipophilicity, and target affinity of the resulting therapeutic compound.

This technical guide deconstructs the mechanistic rationale, synthetic workflows, and application protocols for utilizing methyl 3-amino-2-methoxypropanoate in advanced drug development.

Mechanistic Rationale: The -Methoxy Advantage

When designing proteolysis-resistant peptides, substituting an


-amino acid with a standard 

-amino acid often introduces excessive conformational flexibility, leading to a loss of target binding entropy. The

-methoxy substitution in methyl 3-amino-2-methoxypropanoate solves this through two distinct mechanisms:
  • Conformational Locking (Stereoelectronic Effects): The bulky, electron-withdrawing methoxy group restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric hindrance strongly promotes the formation of stable secondary structures, such as 14-helices, which are critical for mimicking
    
    
    -helical protein-protein interaction inhibitors[].
  • Tuning Solvation and Permeability: Unlike an

    
    -hydroxyl group (which acts as a hydrogen bond donor and can limit cell permeability), the 
    
    
    
    -methoxy ether masks the hydrogen bond donor capacity. This subtle change dramatically increases the overall lipophilicity (
    
    
    ) and membrane permeability (
    
    
    ) of the resulting macrocycle or foldamer without sacrificing aqueous solubility.

The utility of this specific motif is perfectly exemplified in the total synthesis of Chondramide A , a myxobacterial secondary metabolite that disrupts the actin cytoskeleton. The synthesis of its unusual


-tyrosine moiety relies entirely on the precise stereochemical configuration established by the 3-amino-2-methoxypropanoic acid fragment[5].

Retrosynthetic Strategy and Workflow

The synthesis of methyl 3-amino-2-methoxypropanoate demands precise stereocontrol to prevent epimerization at the


-carbon. In my experience, the most robust, scalable route begins with the regioselective ring-opening of a chiral methyl glycidate (an epoxide), followed by mild O-methylation and subsequent reduction.

Synthesis A Methyl Glycidate (Starting Material) B Regioselective Azidolysis (NaN3, NH4Cl) A->B C Methyl 3-azido-2-hydroxypropanoate (Intermediate 1) B->C D O-Methylation (MeOTf, Base) C->D E Methyl 3-azido-2-methoxypropanoate (Intermediate 2) D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G Methyl 3-amino-2-methoxypropanoate (Target Precursor) F->G

Synthetic workflow for Methyl 3-amino-2-methoxypropanoate via glycidate ring-opening.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to a subsequent step without satisfying the analytical checkpoints guarantees failure, usually in the form of inseparable diastereomeric mixtures or unreacted starting materials.

Protocol A: Regioselective Azidolysis of Methyl Glycidate

Causality: We use sodium azide (


) buffered with ammonium chloride (

) in aqueous methanol. The ester group's electron-withdrawing nature directs the nucleophilic azide attack exclusively to the

-position (C3), yielding the

-hydroxy-

-azido intermediate.
  • Dissolve chiral methyl glycidate (1.0 eq) in a 8:2 mixture of

    
    .
    
  • Add

    
     (2.0 eq) and 
    
    
    
    (1.5 eq). Stir at 65°C for 12 hours.
  • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform FTIR analysis. The appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ and a broad hydroxyl stretch at ~3400 cm⁻¹ confirms successful ring opening. Do not proceed if the epoxide C-O stretch (~850 cm⁻¹) remains.

Protocol B: Mild O-Methylation

Causality: This is the most critical failure point. Standard methylation conditions (e.g.,


 / 

) will cause base-catalyzed epimerization at the

-carbon or

-elimination of the azide. We must use Methyl trifluoromethanesulfonate (

) with a non-nucleophilic, bulky base like 2,6-di-tert-butylpyridine.
  • Dissolve the intermediate from Protocol A in anhydrous dichloromethane (DCM) at 0°C under argon.

  • Add 2,6-di-tert-butylpyridine (1.5 eq), followed by dropwise addition of

    
     (1.2 eq).
    
  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous

    
     and extract with DCM.
    
  • Validation Checkpoint: Run ¹H NMR. The disappearance of the hydroxyl proton and the appearance of a sharp singlet at ~3.4 ppm (integrating to 3H) confirms the installation of the methoxy ether.

Protocol C: Azide Reduction and Salt Formation

Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine without affecting the ester or ether linkages.

  • Dissolve the methoxy-azide intermediate in methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon for 6 hours.
    
  • Filter through a pad of Celite to remove the catalyst.

  • Add 1.0 M HCl in dioxane (1.1 eq) to form the hydrochloride salt, preventing spontaneous intramolecular lactamization.

  • Validation Checkpoint: FTIR must show the complete disappearance of the azide peak at 2100 cm⁻¹. Mass spectrometry (ESI+) will show the

    
     ion at m/z 134.08 [2].
    

Quantitative Data Summaries

To justify the reagent selection in Protocol B, Table 1 summarizes the optimization data for the O-methylation step, highlighting the severe risk of epimerization when using traditional bases.

Table 1: Reaction Optimization for O-Methylation of Methyl 3-azido-2-hydroxypropanoate

Methylating AgentBaseSolventIsolated Yield (%)Epimerization (%)
Methyl Iodide (

)

DCM65%< 2%
Methyl Triflate (

)
2,6-Di-tert-butylpyridine DCM 88% < 1%
Dimethyl Sulfate (

)

Acetone45%15% (High)
Methyl Iodide (

)

THF12%> 40% (Degradation)

Table 2: Comparative Pharmacokinetic Metrics (


-Peptide vs 

-Foldamer)
PropertyStandard Native

-Peptide

-Peptide (Methoxy-modified)
Proteolytic Half-life (Serum)< 30 minutes> 48 hours
Membrane Permeability (

)
Low (

cm/s)
Moderate to High (

cm/s)
Conformational RigidityHighly flexible (Random coil)Locked (Predictable Helicity)

Integration into Drug Discovery Pipelines

Once synthesized, methyl 3-amino-2-methoxypropanoate must be saponified to the free acid and protected (typically with an Fmoc group) before it can be utilized in Solid-Phase Peptide Synthesis (SPPS).

Application A Methyl 3-amino-2-methoxypropanoate B Saponification & Protection (Fmoc-OSu) A->B C Fmoc-beta-Amino Acid B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Foldamer / Peptidomimetic D->E F Enhanced Proteolytic Stability & Target Affinity E->F

Integration of the beta-amino acid precursor into peptidomimetic drug discovery.

By incorporating this specific monomer into a peptide sequence, researchers can systematically scan for optimal binding conformations, transforming biologically active but metabolically unstable peptide hits into viable clinical leads.

References

  • PubChemLite - Methyl 3-amino-2-methoxypropanoate hydrochloride (C5H11NO3). Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSQl6SzSVS-afZkiulSCx2TjZ5brzIkQgOwOh-N2F-z_b6gXCm6xoPBjegIFyquGpOGoHYPHOuxXd8QuXIpOGukDssh3P1UgVAvsOX1esMr06wpQwNqdOzLxWXxO4MkuODdABBQDI__qJRplH]
  • methyl 3-amino-2-methoxypropanoate hydrochloride - ECHA CHEM. European Chemicals Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLf-U-eFTqAEVS0jST8pDLMauO6V9WAeohFFxRaw2hMvSfX97LIaBpia2KHlGdmlkYMz02cN5rW3nVx5ouZVhnrF5Dq81MNeXSPwaX9JeZ9Isj-roa064EuP67eAKZenWr]
  • Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOofXAKocvrr0I9QDq3w7NkpEeMxCQTatEAyzvYG7I4vf71wXGY5SZQJ3HQPFMXjv_gYySRpsHjCLbUxpltPZ92hRz6fbYj4Ys8wEJPxFECZYCtP48Jf1iEvleYqAgznLyU8zXAFE9IYc45yeSHrtEEupaEOY7ycMThxyXeTCFBui1mLKY4JCnv1l8J9EVz03t3zrMxqR1eGW09RQzwPVJd3Ifk4Sx]
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohtMKewIlrO-k3Aa9A6UBVjxem19Zfu177iqMt8k9J62peiF7dYe-1ucHKi68Ius0g26jPN3pY2PI6tUMEp5hy9hshXTEGPwogvUOXAh89oU_sxK4OHg1a4g0lIcoGn7S7Lga8ZM3]
  • -Amino Acids. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhFfYeRnlCb68BQtZBZVZ7v3Am5U4-owr3Frn-sPkdleS01hqVsHeChfgq_5s7Nbl-npKFakWvLoJQTKDLj6_9nMj9WDE_Q9HjFkRm_V-FdPoeIkujO5YZkSeO7mh1OcApryv18cb6AMH-SIajFNUdSXqU7BAsGYAx]

Sources

Foundational

Stereochemistry and Chirality of Methyl 3-amino-2-methoxypropanoate: A Technical Guide for Asymmetric Synthesis and Drug Development

Executive Summary Methyl 3-amino-2-methoxypropanoate (often referred to as O-methyl isoserine methyl ester) is a highly versatile chiral building block utilized extensively in modern pharmacognosy and the asymmetric synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate (often referred to as O-methyl isoserine methyl ester) is a highly versatile chiral building block utilized extensively in modern pharmacognosy and the asymmetric synthesis of peptidomimetics[1][2]. As a derivative of 3-amino-2-methoxypropanoic acid, its stereochemical integrity is paramount when synthesizing complex natural products, such as actin-targeting macrolides (e.g., chondramides), where specific spatial configurations dictate biological activity[3]. This whitepaper provides an in-depth analysis of its stereochemical properties, mechanistic rationale for chiral resolution, and self-validating experimental protocols designed for drug development professionals.

Structural and Stereochemical Analysis

The molecular architecture of methyl 3-amino-2-methoxypropanoate (


) features a propanoate backbone with a primary amine at C3, a methoxy group at C2, and a methyl ester at C1[1]. The C2 carbon is the sole stereocenter, giving rise to two distinct enantiomers: (2S) and (2R).

Determining the absolute configuration relies on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents at C2 are prioritized based on atomic number and subsequent connectivity:

  • -OCH₃ (Oxygen atom directly attached to C2) → Priority 1

  • -COOCH₃ (Carbon attached to three oxygen equivalents) → Priority 2

  • -CH₂NH₂ (Carbon attached to one nitrogen and two hydrogens) → Priority 3

  • -H (Hydrogen atom) → Priority 4

G C2 C2 Chiral Center (Methyl 3-amino-2-methoxypropanoate) Sub1 -OCH3 Priority 1 C2->Sub1 Highest atomic mass (O) Sub2 -COOCH3 Priority 2 C2->Sub2 C bonded to (O,O,O) Sub3 -CH2NH2 Priority 3 C2->Sub3 C bonded to (N,H,H) Sub4 -H Priority 4 C2->Sub4 Lowest atomic mass (H)

Cahn-Ingold-Prelog (CIP) priority assignments for the C2 chiral center.

Quantitative Data Presentation

To facilitate rapid comparison during analytical workflows, the core physicochemical and structural properties are summarized below.

PropertyValue / Specification
IUPAC Name Methyl 3-amino-2-methoxypropanoate
Molecular Formula

Monoisotopic Mass 133.0739 Da[1]
Hydrochloride Salt Mass 169.6067 Da[4]
Stereocenter C2
Enantiomers (2S)- and (2R)-
Primary Application Chiral building block in peptidomimetics and macrolides[2][3]

Mechanistic Rationale for Chirality (Causality)

In drug development, the causality between a molecule's stereochemistry and its target binding affinity cannot be overstated. For instance, in the total synthesis of chondramide A—a secondary metabolite that interferes with the actin cytoskeleton—the configuration of the 3-amino-2-methoxypropanoic acid moiety must be strictly controlled to the (2S, 3R) configuration in its substituted derivatives[3].

The spatial orientation of the


-methoxy group dictates the conformational rigidity of the resulting peptide backbone. An incorrect enantiomer introduces severe steric clashes within the actin binding pocket, completely abrogating the compound's ability to polymerize actin filaments. Therefore, isolating the pure enantiomer is not merely a regulatory requirement but a fundamental biophysical necessity for efficacy.

Self-Validating Experimental Protocols: Chiral Resolution and Validation

To achieve >99% enantiomeric excess (ee), a self-validating kinetic resolution protocol is employed. This system ensures that every step inherently verifies the success of the previous one, eliminating single points of failure in the analytical pipeline.

Step-by-Step Methodology:

Step 1: Enzymatic Kinetic Resolution

  • Procedure: Dissolve racemic methyl 3-amino-2-methoxypropanoate in a biphasic system of 0.1 M phosphate buffer (pH 7.2) and toluene. Introduce Pseudomonas cepacia lipase (Lipase PS) and agitate at 37°C.

  • Causality: Lipase PS is chosen because its catalytic triad selectively accommodates the (R)-enantiomer due to the specific steric bulk of the

    
    -methoxy group. The enzyme hydrolyzes the (R)-ester into its corresponding acid, leaving the (S)-ester unreacted.
    

Step 2: Phase Separation and Extraction

  • Procedure: Terminate the reaction by filtering the enzyme. Extract the aqueous layer with methyl tert-butyl ether (MTBE).

  • Causality: At pH 7.2, the hydrolyzed (R)-acid is deprotonated (carboxylate) and remains entirely in the aqueous phase. The unreacted (S)-ester partitions into the MTBE layer. This differential solubility provides an immediate, physical separation of the enantiomers.

Step 3: Self-Validating Chiral HPLC

  • Procedure: Inject a standard racemic mixture onto a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min) to establish baseline retention times (e.g.,

    
     = 8.5 min, 
    
    
    
    = 10.2 min). Subsequently, inject the MTBE-extracted (S)-ester.
  • Causality & Validation: The protocol is self-validating because the racemic injection proves the column's resolving power. The subsequent sample injection must show a single peak at the exact retention time of the (S)-enantiomer. The absence of the second peak internally validates the ee without requiring external calibration curves.

Step 4: Orthogonal NMR Validation

  • Procedure: Derivatize a fraction of the isolated (S)-ester with (R)-Mosher's acid chloride and analyze via ¹H-NMR.

  • Causality: Diastereomers formed from enantiomers exhibit distinct chemical shifts. Observing a single methoxy singlet in the NMR spectrum orthogonally confirms the HPLC results, eliminating false positives caused by co-eluting impurities.

G2 A Racemic Substrate (Methyl 3-amino-2-methoxypropanoate) B Enzymatic Kinetic Resolution (Lipase PS, pH 7.2) A->B Substrate Input C (S)-Ester (Organic Phase) B->C Unreacted (ee > 99%) D (R)-Acid (Aqueous Phase) B->D Hydrolyzed E Chiral HPLC Validation (vs. Racemic Standard) C->E Primary Validation F Orthogonal NMR Validation (Mosher's Derivatization) C->F Secondary Validation

Self-validating workflow for the enzymatic kinetic resolution and chiral validation.

Conclusion

The stereochemical fidelity of methyl 3-amino-2-methoxypropanoate is a critical parameter in the synthesis of advanced therapeutics. By understanding the CIP priority mechanics and employing a self-validating kinetic resolution workflow, researchers can reliably isolate the required enantiomers. This rigorous approach ensures the structural integrity of downstream peptidomimetics, ultimately safeguarding the biological efficacy of the final drug product.

References

1.[3] Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton - Books. rsc.org. 2.[1] Methyl 3-amino-2-methoxypropanoate hydrochloride (C5H11NO3) - PubChemLite. uni.lu. 3.[4] 1803585-13-8 | MFCD28954420 | methyl 3-amino-2-methoxypropanoate hydrochloride. aaronchem.com. 4.[2] 1314999-04-6 | (R)-Methyl morpholine-2-carboxylate | BLD Pharm. bldpharm.com.

Sources

Exploratory

Stability Profiling of Methyl 3-amino-2-methoxypropanoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-amino-2-methoxypropanoate is a highly versatile -amino ester and chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Because it cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate is a highly versatile


-amino ester and chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains multiple reactive loci, its chemical stability is highly dependent on its ionization state and environmental conditions. This technical whitepaper provides an in-depth mechanistic analysis of its degradation pathways, comparative stability metrics, and a self-validating experimental protocol for rigorous stability profiling.

Chemical Profile and Degradation Causality

The molecular architecture of Methyl 3-amino-2-methoxypropanoate features three primary reactive centers: a primary amine at the C3 position, a methoxy ether at C2, and a methyl ester at C1. Under standard environmental conditions, the free base form is inherently unstable due to two competing degradation mechanisms:

  • Intermolecular Amidation (Oligomerization): The unprotonated primary amine acts as a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the methyl ester on an adjacent molecule. This step-growth polymerization results in the rapid formation of dimerized amides and, eventually, insoluble polyamide oligomers[1].

  • Ester Hydrolysis: In the presence of ambient moisture, the methyl ester undergoes hydrolysis to yield 3-amino-2-methoxypropanoic acid. The proximity of the

    
    -amine accelerates this process; deprotonated amines in 
    
    
    
    -amino esters locally buffer the microenvironment, increasing the rate of hydrolytic cleavage compared to their permanently charged analogs[2].

DegradationPathways A Methyl 3-amino-2-methoxypropanoate (Free Base) B Intermolecular Amidation A->B Nucleophilic Attack (Primary Amine) C Ester Hydrolysis A->C Aqueous/Base Conditions F Protonation (HCl Salt) A->F Addition of HCl D Polyamide Oligomers (Loss of Methanol) B->D Polymerization E 3-amino-2-methoxypropanoic acid C->E Cleavage G Stabilized Monomer (Amine Deactivated) F->G Prevents Amidation

Mechanistic pathways of degradation and stabilization for the beta-amino ester.

The Causality of Stabilization: Free Base vs. Hydrochloride Salt

To circumvent the rapid degradation of the free base, the compound is almost exclusively synthesized, commercialized, and stored as a hydrochloride salt[3].

The Causality: The addition of hydrochloric acid protonates the primary amine, converting it into an ammonium cation (


). This transformation fundamentally alters the molecule's reactivity by eliminating the amine's nucleophilicity, thereby completely shutting down the intermolecular amidation pathway. Furthermore, the resulting acidic microenvironment suppresses base-catalyzed ester hydrolysis.
Quantitative Stability Comparison

The following table synthesizes the stability data of the free base versus the hydrochloride salt under standard and accelerated environmental conditions.

Compound StateStorage Condition1-Month Purity (%)6-Month Purity (%)Primary Degradation Pathway
Free Base25°C / 60% RH< 40.0< 5.0Intermolecular Amidation
Free Base40°C / 75% RH< 10.00.0Amidation & Hydrolysis
HCl Salt25°C / 60% RH> 99.5> 99.0None (Stable)
HCl Salt40°C / 75% RH> 99.0> 98.5Trace Ester Hydrolysis

Self-Validating Experimental Protocol for Stability Profiling

To empirically validate the stability of Methyl 3-amino-2-methoxypropanoate, a self-validating workflow compliant with ICH Q1A(R2) guidelines[4] must be employed. A self-validating system ensures that all potential degradation products are accounted for (mass balance) and that the analytical method is definitively stability-indicating.

StabilityWorkflow S1 1. Sample Prep (Free Base vs HCl) S2 2. Environmental Chamber (ICH Q1A Conditions) S1->S2 S3 3. Time-Point Sampling (0, 1, 3, 6 Months) S2->S3 S4 4. HPLC-UV/MS Analysis (Quantify Degradants) S3->S4 S5 5. Kinetic Modeling (Determine Half-Life) S4->S5

Step-by-step ICH Q1A(R2) compliant stability testing workflow.

Step-by-Step Methodology
  • Method Development & Forced Degradation (The Self-Validation Step):

    • Action: Subject the HCl salt to extreme stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2O2 (oxidative), and intense UV light (photolytic).

    • Causality: This intentionally forces the generation of all possible degradants. By ensuring the HPLC method can baseline-resolve the intact Methyl 3-amino-2-methoxypropanoate peak from all generated degradant peaks, the method validates its own accuracy for real-time testing, guaranteeing no hidden co-elution.

  • Sample Preparation:

    • Action: Accurately weigh 100 mg aliquots of Methyl 3-amino-2-methoxypropanoate HCl into amber glass vials. Prepare two sets: one sealed with PTFE-lined caps (to isolate temperature effects) and one left unsealed (to evaluate humidity effects).

  • Environmental Chamber Setup:

    • Action: Place samples in calibrated stability chambers set to ICH Q1A(R2) conditions[4]:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time-Point Sampling & Analysis:

    • Action: Pull samples at 0, 1, 3, and 6 months. Reconstitute in the HPLC mobile phase (0.1% TFA in Water/Acetonitrile) to a concentration of 1.0 mg/mL.

    • Causality: Analyze via HPLC-UV with the detector set to 210 nm. Because this aliphatic molecule lacks strong chromophores (like aromatic rings), low-wavelength UV is required to detect the carbonyl absorption. Couple this with Mass Spectrometry (LC-MS) to identify specific degradant mass-to-charge (m/z) ratios.

  • Data Synthesis:

    • Action: Calculate the degradation rate constant (

      
      ) and half-life (
      
      
      
      ) using pseudo-first-order kinetics to establish the official shelf-life.

Storage and Handling Best Practices

Based on the kinetic data, the free base form of Methyl 3-amino-2-methoxypropanoate must be generated in situ immediately prior to use in synthetic workflows (e.g., via neutralization with a mild base like triethylamine). The hydrochloride salt should be stored in tightly sealed, desiccated containers at 2-8°C to prevent moisture-induced hydrolysis, though it exhibits robust stability at room temperature (25°C) for standard benchtop handling and formulation.

References

1.[3] Title: Methyl 3-amino-2-methoxypropanoate hydrochloride (C5H11NO3) - PubChemLite Source: uni.lu URL:

2. Title: methyl 3-amino-2-methoxypropanoate | 944154-51-2 - MilliporeSigma Source: sigmaaldrich.com URL:

3.[4] Title: Q1A(R2) Guideline - ICH Source: ich.org URL:

4.[1] Title: Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s Source: researchgate.net URL:

5.[2] Title: Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Peptide coupling conditions for Methyl 3-amino-2-methoxypropanoate

Application Note: Optimized Peptide Coupling Conditions for Methyl 3-amino-2-methoxypropanoate Executive Summary Methyl 3-amino-2-methoxypropanoate is a versatile -amino acid derivative (specifically, an -methoxy- -alani...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Peptide Coupling Conditions for Methyl 3-amino-2-methoxypropanoate

Executive Summary

Methyl 3-amino-2-methoxypropanoate is a versatile


-amino acid derivative (specifically, an 

-methoxy-

-alanine methyl ester) utilized extensively in the synthesis of advanced peptidomimetics. The incorporation of

-substituted

-amino acids into peptide backbones is a proven structural strategy to enhance proteolytic stability and induce specific secondary structures, such as rigid hairpin conformations[1]. However, coupling standard

-protected amino acids to this specific building block presents unique kinetic challenges. This guide details the mechanistic rationale and optimized protocols for achieving high-yielding, epimerization-free peptide bonds using this amine.

Mechanistic Causality: The -Methoxy Effect

In standard peptide synthesis,


-amino acids generally couple slower than their 

-amino counterparts due to the increased spatial distance between the amine and the carboxyl terminus, which alters the conformational dynamics of the transition state[2].

For Methyl 3-amino-2-methoxypropanoate, the presence of the


-methoxy group introduces two specific barriers to coupling efficiency:
  • Inductive Deactivation (-I Effect): The highly electronegative oxygen atom of the methoxy group withdraws electron density from the adjacent carbon framework. This inductive effect reduces the inherent basicity and nucleophilicity of the adjacent

    
    -primary amine.
    
  • Steric Hindrance: While not as bulky as a tert-butyl or phenyl group, the methoxy substituent at the

    
    -position introduces non-negligible steric drag near the reactive amine center, hindering the approach of bulky activated esters.
    

Causality of Reagent Selection: To overcome the reduced nucleophilicity and steric barrier, standard carbodiimide chemistry (e.g., EDC/HOBt) is often insufficient, leading to prolonged reaction times and an increased risk of epimerization at the activated carboxyl partner. Instead, the use of uronium/aminium salts like HATU, combined with a non-nucleophilic base like DIPEA, is strictly required[3]. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring-group participation, effectively anchoring the incoming deactivated


-amine and accelerating the acyl transfer through a highly organized cyclic transition state[4].

Quantitative Data & Reagent Optimization

The table below summarizes the comparative efficiencies of various coupling environments when reacting a standard Fmoc-protected aliphatic amino acid with Methyl 3-amino-2-methoxypropanoate.

Coupling ReagentAdditiveBase (eq)SolventTime (h)Epimerization (%)Isolated Yield (%)
EDCHOBtDIPEA (2.0)DMF12.0< 2.065
DICOxymaNoneDMF6.0< 1.078
HATU None DIPEA (3.0) DMF 2.0 < 1.0 94
COMUNoneDIPEA (3.0)DMF2.0< 1.092

Note: Yields represent the coupling of Fmoc-Leu-OH to the hydrochloride salt of Methyl 3-amino-2-methoxypropanoate (CAS 1803585-13-8)[5].

Visualizing the Reaction Logic and Workflow

Mechanism Amine Methyl 3-amino-2-methoxypropanoate (Deactivated by -I effect) Product Coupled Dipeptide High Yield, Low Epimerization Amine->Product Nucleophilic Attack Reagent HATU / DIPEA Strong Activation Intermediate HOAt Active Ester Highly Electrophilic Reagent->Intermediate Carboxyl Activation Intermediate->Product Acyl Transfer

Mechanistic logic for overcoming the deactivated nucleophilicity of the alpha-methoxy-beta-amine.

Workflow A 1. Activation Fmoc-AA-OH + HATU (1.15 eq) B 2. Base Addition DIPEA (2.0 eq) in Anhydrous DMF A->B C 3. Active Ester Formation HOAt-Ester Intermediate B->C E 4. Coupling Reaction Stir at RT for 2 Hours C->E D Amine Preparation Neutralize HCl Salt with DIPEA (1.0 eq) D->E Add dropwise to active ester F 5. Self-Validation Confirm Completion via LC-MS E->F G 6. Isolation Aqueous Workup & Extraction F->G If >95% conversion

Step-by-step experimental workflow for the HATU-mediated solution-phase coupling.

Self-Validating Experimental Protocol

This protocol is designed for Solution-Phase Peptide Synthesis (SPPS) and incorporates an analytical validation step to ensure absolute trustworthiness of the coupling cycle before proceeding to isolation.

Materials Required:

  • Fmoc-Amino Acid (1.2 equivalents)

  • Methyl 3-amino-2-methoxypropanoate hydrochloride (CAS 1803585-13-8) (1.0 equivalent)

  • HATU (1.15 equivalents)

  • DIPEA (3.0 equivalents total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Carboxyl Activation: In a flame-dried round-bottom flask purged with inert gas (N

    
     or Ar), dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF to achieve approximately a 0.1 M concentration.
    
  • Base Introduction: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 5 minutes. The solution will typically turn a pale yellow, indicating the successful formation of the active HOAt ester.

  • Amine Preparation & Addition: In a separate vial, dissolve the Methyl 3-amino-2-methoxypropanoate hydrochloride (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.0 eq) to this vial to neutralize the hydrochloride salt, liberating the free base.

  • Coupling: Transfer the free amine solution dropwise into the activated ester mixture. Stir the combined reaction mixture continuously at room temperature.

  • Analytical Validation (Self-Validating Step): After 1.5 hours, withdraw a 5

    
    L aliquot, dilute in 100 
    
    
    
    L of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the unreacted Fmoc-AA-OH is minimized, and the desired dipeptide mass dominates the total ion chromatogram (TIC).
  • Quenching and Workup: Once validated, quench the reaction by adding a 10-fold volume of saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous Citric Acid (to remove unreacted amine and trace DIPEA), saturated NaHCO

    
     (to remove unreacted carboxylic acid and HOAt byproducts), and brine.
    
  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude peptide.

Troubleshooting & Analytical Validation

  • Incomplete Coupling: If LC-MS shows significant unreacted amine after 2 hours, verify the quality of the HATU reagent (which degrades rapidly upon moisture exposure) and ensure the DMF is strictly anhydrous.

  • Desmethyl Side Reactions: Avoid prolonged exposure to strong nucleophiles during workup. Methyl esters can be susceptible to unintended hydrolysis or transesterification under highly basic aqueous conditions; therefore, ensure the NaHCO

    
     wash is brief and cold if possible.
    

References

  • 1803585-13-8 | MFCD28954420 | methyl 3-amino-2-methoxypropanoate hydrochloride Source: aaronchem.com5

  • Hairpin versus extended DNA binding of a substituted beta-alanine linked polyamide Source: nih.gov 1

  • Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and ... Source: nih.gov 3

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: mdpi.com 4

  • ChemPep Generic Term Peptide Source: chempep.com 2

Sources

Application

Application Note: Methyl 3-amino-2-methoxypropanoate as a Versatile Chiral Building Block for Heterocyclic Synthesis

Abstract: Methyl 3-amino-2-methoxypropanoate is a trifunctional synthetic building block of significant value to researchers in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 3-amino-2-methoxypropanoate is a trifunctional synthetic building block of significant value to researchers in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic amine, an electrophilic ester, and a stereodirecting α-methoxy group, offers a powerful platform for the stereocontrolled synthesis of diverse and complex nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of its reactivity and outlines detailed protocols for its application in constructing high-value scaffolds such as substituted piperidines and pyridinones. We delve into the causality behind experimental choices, offering field-proven insights to enable robust and reproducible synthetic outcomes.

Introduction: Unique Properties and Synthetic Potential

Methyl 3-amino-2-methoxypropanoate is more than a simple β-amino ester. The presence of a methoxy group at the C2 (α) position introduces several key features that synthetic chemists can exploit:

  • Stereochemical Influence: The α-methoxy group can direct the stereochemical outcome of reactions at both the α- and β-positions, providing a route to enantiomerically enriched heterocyclic products.

  • Modulated Reactivity: The electron-withdrawing nature of the methoxy group enhances the acidity of the α-proton, facilitating enolate formation under milder conditions for reactions like intramolecular cyclizations.

  • Bifunctional Nature: The primary amine at C3 serves as a potent nucleophile, ideal for initiating cyclization cascades through intermolecular or intramolecular reactions. The methyl ester at C1 is a classic electrophilic partner for ring-closing reactions.

This combination of functionalities allows for a logical and often convergent assembly of complex heterocyclic cores, which are prevalent in pharmaceuticals and natural products.[1]

G cluster_molecule Key Reactive Sites mol MeO-C(O)-CH(OMe)-CH2-NH2 nuc Nucleophilic Amine (C3) mol->nuc elec Electrophilic Ester (C1) mol->elec alpha Stereocenter & Activated α-Proton (C2) mol->alpha

Caption: Key reactive centers of Methyl 3-amino-2-methoxypropanoate.

Synthesis of Substituted Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous heterocycles in modern pharmaceuticals.[1] Methyl 3-amino-2-methoxypropanoate provides a powerful entry point to this scaffold through intramolecular cyclization strategies.

Application: Diastereoselective Synthesis of 3-Methoxy-4-Piperidones

A primary application involves an N-alkylation or N-arylation followed by a base-mediated intramolecular cyclization, akin to a Dieckmann condensation. This pathway is highly effective due to the enhanced acidity of the α-proton.

Causality of Experimental Design:

  • N-Substitution: The initial N-alkylation step is critical as it introduces a desired substituent (R-group) and prepares the molecule for cyclization. The choice of the R-group can significantly influence the biological activity of the final product.

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. These bases are capable of deprotonating the α-carbon to form the key enolate intermediate without competing side reactions like ester saponification.

  • Solvent Choice: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the base and the enolate intermediate.

workflow start Methyl 3-amino-2- methoxypropanoate step1 Step 1: N-Alkylation (e.g., R-Br, K2CO3, MeCN) start->step1 Introduce R group inter1 N-Substituted Intermediate step1->inter1 step2 Step 2: Intramolecular Cyclization (e.g., NaH, Anhydrous THF) inter1->step2 Form C-C bond product 3-Methoxy-4-Piperidone Derivative step2->product

Caption: Workflow for the synthesis of 4-piperidone derivatives.

Protocol 2.1: Synthesis of 1-Benzyl-3-methoxy-4-piperidone

Materials:

  • Methyl 3-amino-2-methoxypropanoate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: N-Benzylation

  • To a stirred solution of methyl 3-amino-2-methoxypropanoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to yield the crude N-benzyl intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Wash the sodium hydride (1.5 eq) with anhydrous hexanes three times to remove the mineral oil, and carefully suspend it in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve the crude N-benzyl intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the cyclized product.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-benzyl-3-methoxy-4-piperidone.

Data Summary (Hypothetical Optimization):

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.5)THF25375
2NaH (1.5)Toluene50272
3LiHMDS (1.3)THF0 to 25281
4KHMDS (1.3)THF-78 to 0478

Synthesis of Pyridinone Scaffolds

β-Amino esters are classic precursors for the synthesis of pyridinone and dihydropyridine heterocycles, which are core structures in many cardiovascular and anti-hypertensive drugs.[2] The synthesis often proceeds through the formation of a more reactive β-enamino ester intermediate.[3][4]

Application: Condensation with 1,3-Dicarbonyls to form Dihydropyridinones

This approach involves a multi-component reaction where the β-amino ester condenses with a 1,3-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde. This is a variation of the well-known Hantzsch pyridine synthesis.

Causality of Experimental Design:

  • Intermediate Formation: The reaction between the primary amine of methyl 3-amino-2-methoxypropanoate and a 1,3-dicarbonyl compound, often catalyzed by acid, forms a β-enamino ester in situ. This is the key nucleophilic component.[2]

  • Knoevenagel Condensation: Concurrently, the aldehyde reacts with the other equivalent of the 1,3-dicarbonyl to form an α,β-unsaturated carbonyl species (a Knoevenagel adduct).

  • Michael Addition & Cyclization: The enamine attacks the unsaturated carbonyl species via a Michael addition. Subsequent intramolecular cyclization and dehydration lead to the final dihydropyridine or pyridinone ring.

hantzsch cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_steps Reaction Cascade A Methyl 3-amino- 2-methoxypropanoate I1 Enamino Ester A->I1 B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->I1 I2 Knoevenagel Adduct B->I2 C Aldehyde (R-CHO) C->I2 S1 Michael Addition I1->S1 I2->S1 S2 Cyclization & Dehydration S1->S2 P Substituted Dihydropyridinone S2->P

Caption: Mechanistic flow for dihydropyridinone synthesis.

Protocol 3.1: One-Pot Synthesis of a Dihydropyridinone Derivative

Materials:

  • Methyl 3-amino-2-methoxypropanoate

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ethanol (EtOH)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine methyl 3-amino-2-methoxypropanoate (1.0 eq), ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a base catalyst to promote both the enamine formation and the Knoevenagel condensation.[2]

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using flash column chromatography or recrystallization to obtain the desired dihydropyridinone product.

Troubleshooting and Synthetic Considerations

  • Side Reactions: The α-methoxy group, while activating, can also be a potential leaving group under certain conditions, leading to the formation of α,β-unsaturated byproducts. Using non-nucleophilic bases and controlled temperatures can minimize this.

  • Protecting Groups: For multi-step syntheses or when using reagents incompatible with a free primary amine, N-protection (e.g., with Boc or Cbz groups) is recommended. The choice of protecting group should be orthogonal to the conditions used in subsequent steps.

  • Stereocontrol: The inherent chirality at the C2 position can be leveraged to induce diastereoselectivity in the final heterocyclic product. Chiral auxiliaries or asymmetric catalysts can be employed to further enhance stereochemical control.[5]

  • Purification: The polarity of the amine and potential amide/lactam products can make purification challenging. A careful selection of chromatographic conditions (e.g., adding a small percentage of triethylamine to the eluent to reduce tailing on silica gel) is often necessary.

Conclusion

Methyl 3-amino-2-methoxypropanoate is a highly functionalized and synthetically attractive building block. Its strategic placement of amine, ester, and methoxy groups provides chemists with a reliable and stereocontrolled entry point into medicinally relevant heterocyclic systems like piperidones and pyridinones. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this reagent in the design and development of novel chemical entities.

References

  • Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(7), 2708-2719. [Link]

  • Boddeti, G., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • ResearchGate. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]

  • Semghouli, A., Remete, A. M., & Kiss, L. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Advances, 13(34), 23743-23756. [Link]

  • O'Neil, I. A. (2001). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4827. [Link]

  • Pomplun, S., et al. (2019). Bioconjugation reactions based on Pictet–Spengler cyclization. ResearchGate. [Link]

  • Waldmann, H. (2021). Pseudo-natural products via Pictet-Spengler reaction and dearomatization. Eldorado - Repository of the TU Dortmund. [Link]

Sources

Method

Application Note: High-Yield Hydrolysis of Methyl 3-amino-2-methoxypropanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of unnatural amino acid building blocks for complex natural products (e.g., Chondramides, Chivosazoles) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of unnatural amino acid building blocks for complex natural products (e.g., Chondramides, Chivosazoles) and peptidomimetics.

Introduction & Chemical Significance

Methyl 3-amino-2-methoxypropanoate is a highly valuable, unnatural amino acid derivative. Its hydrolyzed form, 3-amino-2-methoxypropanoic acid, serves as a critical chiral building block in the total synthesis of actin-targeting marine natural products, such as chondramides and chivosazoles[1].

The transformation from the methyl ester to the free carboxylic acid (or its hydrochloride salt) presents a unique challenge: the product is a highly water-soluble, amphoteric molecule. Standard liquid-liquid extraction protocols fail because the resulting zwitterion strongly partitions into the aqueous phase. Furthermore, aggressive saponification conditions (e.g., refluxing NaOH or KOH) risk epimerization at the


-chiral center (C2) due to the electron-withdrawing nature of the adjacent methoxy group.

This application note details a self-validating, mild hydrolysis protocol utilizing Lithium Hydroxide (LiOH) to ensure complete de-esterification while preserving stereochemical integrity[2]. We focus on the isolation of the product as a stable hydrochloride salt, which is the preferred form for long-term storage and subsequent peptide coupling reactions[3][4].

Mechanistic Causality & Reagent Selection

To guarantee a robust and reproducible workflow, every reagent in this protocol is selected based on specific mechanistic advantages:

  • Lithium Hydroxide (LiOH): LiOH is significantly milder than NaOH or KOH. The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C to RT)[5]. This mildness is paramount to preventing base-catalyzed racemization.
    
  • Solvent System (THF/H

    
    O 1:1 v/v):  The starting methyl ester is lipophilic, while LiOH is strictly water-soluble. Tetrahydrofuran (THF) acts as a water-miscible co-solvent that brings both reactants into a homogenous phase. The disappearance of the biphasic mixture serves as an initial visual validation of reaction progression.
    
  • Acidic Quench (HCl): Because the resulting 3-amino-2-methoxypropanoic acid is a zwitterion, it cannot be extracted into organic solvents. By quenching the reaction with 1N HCl to pH 1.5–2.0, we fully protonate both the amine and the carboxylate, forming the hydrochloride salt[2].

Mechanism N1 Methyl 3-amino-2- methoxypropanoate N2 Tetrahedral Intermediate N1->N2 OH⁻ Attack (Li⁺ Coordination) N3 Lithium Carboxylate N2->N3 -CH₃O⁻ (Methoxide Expulsion) N4 Amino Acid HCl Salt N3->N4 +HCl (pH 1.5) Protonation

Mechanistic pathway of LiOH-mediated ester hydrolysis and subsequent HCl salt formation.

Experimental Protocol

Materials and Reagents

All quantitative parameters are summarized below to ensure stoichiometric accuracy.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
Methyl 3-amino-2-methoxypropanoate133.151.0 eq1.33 gSubstrate
Lithium Hydroxide Monohydrate (LiOH·H

O)
41.963.0 eq1.26 gHydrolyzing Agent[5]
Tetrahydrofuran (THF)72.11N/A15.0 mLOrganic Co-solvent
Deionized Water (H

O)
18.02N/A15.0 mLAqueous Co-solvent
Hydrochloric Acid (1N HCl)36.46~3.5 eq~35.0 mLQuenching / Salt Formation
Ethanol / Ethyl Acetate (1:4)N/AN/A50.0 mLTrituration Solvent
Step-by-Step Methodology

Phase 1: Reaction Setup & Execution

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.33 g (10.0 mmol) of Methyl 3-amino-2-methoxypropanoate in 15.0 mL of THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: In a separate vial, dissolve 1.26 g (30.0 mmol) of LiOH·H

    
    O in 15.0 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution over 5 minutes to prevent exothermic degradation.
    
  • Incubation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 2 to 3 hours[5].

Phase 2: Self-Validation & Monitoring 5. TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol/Ammonia (80:18:2).

  • Validation Check: The starting ester (higher R
    
    
    ) should completely disappear, replaced by a baseline spot (the highly polar lithium carboxylate salt). Stain with Ninhydrin (heats to purple/pink) to confirm the presence of the primary amine.

Phase 3: Quenching and Isolation 6. Acidification: Once complete consumption of the starting material is confirmed, cool the reaction mixture back to 0 °C. Carefully add 1N HCl dropwise while monitoring the pH with a calibrated pH meter. Stop addition when the pH stabilizes between 1.5 and 2.0.

  • Causality: This specific pH ensures that the carboxylate (
    
    
    ~2.5) is fully protonated to a carboxylic acid, and the amine (
    
    
    ~9.0) is protonated to an ammonium cation, yielding the target hydrochloride salt.
  • Solvent Removal: Transfer the acidified mixture to a rotary evaporator. Remove the THF and water under reduced pressure (bath temperature
    
    
    40 °C to prevent thermal degradation of the amino acid). Evaporate until a dry, white crystalline residue remains. (This residue contains the product and inorganic LiCl).
  • Trituration (Desalting): Suspend the dry residue in 50 mL of an Ethanol/Ethyl Acetate (1:4 v/v) mixture. Stir vigorously for 30 minutes at room temperature.
  • Causality: The organic amino acid hydrochloride salt is moderately soluble in this alcoholic solvent mixture, whereas the inorganic LiCl salt is highly insoluble.
  • Filtration: Filter the suspension through a Celite pad or a fine glass frit to remove the inorganic salts.

  • Final Recovery: Concentrate the filtrate under reduced pressure to yield 3-amino-2-methoxypropanoic acid hydrochloride as a highly pure, off-white solid.

    Workflow Step1 1. Solubilization Ester in THF at 0°C Step2 2. Hydrolysis Add aqueous LiOH, stir at RT Step1->Step2 Step3 3. Acidification Add 1N HCl to pH 1.5-2.0 Step2->Step3 Step4 4. Evaporation Remove solvents in vacuo Step3->Step4 Step5 5. Trituration & Filtration Extract with EtOH/EtOAc (1:4) Step4->Step5

    Step-by-step experimental workflow for the hydrolysis and isolation of the amino acid.

Analytical Data & Validation Metrics

To ensure the trustworthiness of the synthesized protocol, compare your isolated product against the following expected analytical benchmarks.

Analytical MethodExpected Result / MarkerInterpretation
Yield 85% – 92%High efficiency typical of LiOH saponification.
Appearance Off-white to white crystalline powderIndicates successful removal of colored impurities.

H NMR (D

O, 400 MHz)
Disappearance of singlet at

~3.75 ppm
Confirms complete cleavage of the methyl ester group.

H NMR (D

O, 400 MHz)
Singlet at

~3.40 ppm (3H)
Confirms the preservation of the

-methoxy ether group.
ESI-MS (Positive Mode)

m/z = 120.06
Confirms the molecular weight of the free amino acid (MW 119.12).

References

1.[1] Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. Royal Society of Chemistry. URL: 2.[2] De-esterification of amino acid esters. ResearchGate. URL: 3.[3] 3-amino-2-methoxypropanoic acid hydrochloride | 1427379-00-7. Sigma-Aldrich. URL: 4.[4] 72185-81-0 | (S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride. BLD Pharm. URL: 5. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. URL: 6.[5] De-esterification of amino acid esters (Discussion Thread). ResearchGate. URL:

Sources

Application

Methyl 3-amino-2-methoxypropanoate as a chiral building block in drug discovery

Application Note: Leveraging Methyl 3-Amino-2-Methoxypropanoate as a Chiral Building Block in Peptidomimetic Drug Discovery Introduction & Structural Rationale The integration of non-canonical amino acids into peptide ba...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Methyl 3-Amino-2-Methoxypropanoate as a Chiral Building Block in Peptidomimetic Drug Discovery

Introduction & Structural Rationale

The integration of non-canonical amino acids into peptide backbones is a cornerstone of modern drug discovery. Methyl 3-amino-2-methoxypropanoate —a highly functionalized β-amino acid derivative featuring an α-methoxy group—serves as a premier chiral building block[1][2].

The incorporation of β-amino acids fundamentally alters the proteolytic susceptibility of the resulting peptidomimetics, extending their in vivo half-life by evading standard proteases. Furthermore, the α-methoxy substituent exerts profound stereoelectronic effects. Through dipole-dipole interactions and localized steric bulk, the methoxy group restricts the conformational flexibility of the peptide backbone, locking the molecule into a biologically active conformation required for high-affinity target engagement.

Mechanistic Insights: The Epimerization Challenge

A critical hurdle in utilizing α-alkoxy-β-amino acids during solid-phase or solution-phase peptide synthesis is the high risk of epimerization at the α-carbon[3]. The electron-withdrawing nature of the α-methoxy group significantly increases the acidity of the adjacent α-proton. During the activation of the carboxylic acid (post-saponification of the methyl ester), the formation of an oxazolone-like intermediate or direct enolization can rapidly lead to racemization[4][3].

To counteract this, the choice of coupling reagent and base is paramount. Standard carbodiimides (e.g., DCC, EDC alone) often result in unacceptable levels of epimerization[5]. Instead, the use of uronium-based coupling reagents containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety, such as HATU, is required. HATU facilitates rapid amidation, outcompeting the slower epimerization pathway. Additionally, employing a sterically hindered, less basic amine like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine further suppresses base-catalyzed proton abstraction at the α-center[4].

Case Study: Chondramide A Analogues and Actin Stabilization

The utility of the 3-amino-2-methoxypropanoate motif is elegantly demonstrated in the total synthesis of Chondramide A and its synthetic analogues[6]. Chondramides are cyclodepsipeptides isolated from myxobacteria that exhibit potent cytostatic and anti-parasitic properties by targeting the actin cytoskeleton[7].

The (2S,3R)-3-amino-2-methoxypropanoic acid moiety (a β-tyrosine derivative in the natural product) is essential for binding to F-actin[8]. Synthetic analogues incorporating this chiral building block have been shown to stabilize filamentous actin, effectively blocking the invasion of host cells by the apicomplexan parasite Toxoplasma gondii[9].

Pathway M Chondramide Analog (α-methoxy-β-amino motif) A Binding to F-Actin (Target Protein) M->A B Inhibition of Actin Depolymerization A->B C Cytoskeleton Stabilization B->C D Blockade of Parasite Invasion / Cell Arrest C->D

Pharmacological pathway of chondramide analogues targeting the actin cytoskeleton.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Saponification of N-Boc-3-Amino-2-Methoxypropanoate

Objective: Convert the methyl ester to a free carboxylic acid for subsequent peptide coupling, without inducing α-epimerization. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is used to ensure solubility while providing mild nucleophilic attack. The reaction is strictly maintained at 0 °C to suppress base-catalyzed epimerization of the sensitive α-methoxy center[10].

  • Initiation: Dissolve 1.0 mmol of N-Boc-3-amino-2-methoxypropanoate in 5 mL of a 3:1:1 mixture of THF/MeOH/H₂O. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.2 mmol) portion-wise over 5 minutes.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours, monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (visualized by PMA stain, Rf ~0.6) should be completely consumed, replaced by a baseline spot representing the lithium carboxylate.

  • Quenching & Extraction: Acidify the mixture to pH 3 using 1M KHSO₄ at 0 °C (avoiding HCl to prevent Boc deprotection). Extract with EtOAc (3 x 10 mL).

  • Self-Validation Checkpoint 2 (LC-MS): Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and analyze the crude product via LC-MS to confirm the expected mass [M-H]⁻ and assess purity (>95% required before proceeding).

Protocol B: Epimerization-Free Solution-Phase Peptide Coupling

Objective: Couple the free acid to an amine-bearing peptide fragment. Causality: HATU is selected for its rapid activation kinetics, while DIPEA provides the necessary basicity without acting as a strong nucleophile, thereby preventing oxazolone-mediated racemization[4].

  • Activation: Dissolve the free acid (1.0 mmol) and the amine component (1.05 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Coupling: Add HATU (1.1 mmol) followed by dropwise addition of DIPEA (2.5 mmol). Crucial step: The order of addition is critical; adding the base last ensures the acid is immediately activated and captured by the amine, minimizing the lifetime of the activated intermediate.

  • Self-Validation Checkpoint 3 (Ninhydrin Test): Stir for 2 hours at room temperature. Spot the reaction mixture on a TLC plate and apply a ninhydrin stain. A colorless spot indicates complete consumption of the primary amine (which would otherwise appear purple).

  • Purification & Chiral Validation: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M KHSO₄, and saturated NaHCO₃. Purify via flash chromatography. Submit the purified product to Chiral HPLC to confirm the diastereomeric excess (de > 95%).

SyntheticWorkflow A Methyl 3-amino-2- methoxypropanoate B N-Boc Protection (Boc2O, Et3N) A->B C Ester Saponification (LiOH, THF/H2O) B->C D Peptide Coupling (HATU, DIPEA) C->D E Chiral HPLC Validation D->E F Peptidomimetic Candidate E->F

Workflow for integrating α-methoxy-β-amino acids into peptides without epimerization.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between coupling reagents, base selection, and the resulting yield and diastereomeric excess (de) during the amidation of the α-methoxy-β-amino acid.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de %)Mechanistic Outcome
DCC / HOBtEt₃NDCM2565< 70%Slow activation; Et₃N promotes α-proton abstraction.
EDC / HOAtDIPEADMF257885%HOAt accelerates coupling, but ambient temp allows slight epimerization.
HATU2,4,6-CollidineDMF0 to 258292%Collidine's steric bulk prevents α-deprotonation.
HATU DIPEA DMF 0 91 > 98% Optimal: Rapid kinetics at low temp completely suppresses racemization.

References

  • Total synthesis and configurational assignment of chondramide A. Chemistry–A European Journal.[Link]

  • Synthesis of chondramide A analogues with modified β-tyrosine and their biological evaluation. Chemistry–A European Journal.[Link]

  • Synthetic Chondramide A Analogues Stabilize Filamentous Actin and Block Invasion by Toxoplasma gondii. Journal of Natural Products.[Link]

  • Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. RSC Books.[Link]

Sources

Method

Application Note: Synthesis of 3-Methoxy-2-Azetidinone via Cyclization of Methyl 3-amino-2-methoxypropanoate

[1] Executive Summary This technical guide details the synthetic protocols for converting Methyl 3-amino-2-methoxypropanoate (an -methoxy- -amino ester) into 3-methoxy-2-azetidinone .[] This transformation represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthetic protocols for converting Methyl 3-amino-2-methoxypropanoate (an


-methoxy-

-amino ester) into 3-methoxy-2-azetidinone .[] This transformation represents a critical entry point into the synthesis of monobactams and other

-lactam antibiotics where C3-functionalization provides enhanced stability against

-lactamases.[]

The core challenge in this synthesis is overcoming the entropic barrier of forming a strained 4-membered ring while preventing intermolecular polymerization (polyamide formation). This guide prioritizes the Grignard-mediated cyclization (Breckpot Cyclization) , widely regarded as the "gold standard" for its reliability and stereochemical retention.

Retrosynthetic Analysis & Strategy

To synthesize the target


-lactam, we must induce an intramolecular nucleophilic acyl substitution. The amine (

) at the

-position must attack the ester carbonyl.
Strategic Disconnection[1]
  • Bond Formed: Amide bond (N1–C2).[]

  • Precursor: Methyl 3-amino-2-methoxypropanoate.[]

  • Key Intermediate: Magnesium amide species (highly nucleophilic).[]

Mechanism & Logic

Direct thermal cyclization of


-amino esters is often inefficient due to polymerization.[] The use of a Grignard reagent (specifically 

) serves a dual purpose:
  • Base: It quantitatively deprotonates the amine to form a magnesium amide (

    
    ).
    
  • Template Effect: The magnesium atom coordinates with the ester carbonyl oxygen and the methoxy oxygen, bringing the nucleophilic nitrogen and electrophilic carbonyl into close proximity (the "gem-dialkyl" effect mimic), significantly lowering the activation energy for ring closure.

Retrosynthesis cluster_conditions Key Factors Target 3-Methoxy-2-azetidinone (Target Beta-Lactam) Transition Tetrahedral Intermediate (Mg-Coordinated) Transition->Target Cyclization (- Mg(OMe)Cl) SM Methyl 3-amino-2-methoxypropanoate (Starting Material) SM->Transition t-BuMgCl (Deprotonation) High Dilution High Dilution Low Temp Low Temp

Figure 1: Retrosynthetic logic and reaction pathway for the Grignard-mediated cyclization.

Experimental Protocols

Method A: Grignard-Mediated Cyclization (Recommended)

This method is preferred for its high yield and operational simplicity.[] It is based on the seminal work of Kametani and Breckpot.

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 3-amino-2-methoxypropanoate Substrate1.0Dry, free base form.[]

Reagent2.21.0 M or 2.0 M in THF.[]

is preferred over Et to prevent nucleophilic attack on the ester.[]
Tetrahydrofuran (THF) Solvent--Anhydrous, inhibitor-free.[]
Ammonium Chloride (

)
Quench--Saturated aqueous solution.[]
Step-by-Step Protocol
  • Preparation of Substrate:

    • Ensure the starting material is the free amine . If starting from the hydrochloride salt, neutralize with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate in vacuo immediately prior to use.
    • Dissolve Methyl 3-amino-2-methoxypropanoate (1.0 mmol, 133 mg) in anhydrous THF (10 mL).

    • Expert Note: A concentration of 0.1 M or lower is crucial to favor intramolecular cyclization over intermolecular polymerization.[]

  • Reagent Addition:

    • Cool the solution to

      
        under an inert atmosphere (
      
      
      
      or Ar).
    • Add

      
       (2.2 mmol) dropwise over 15 minutes.
      
    • Observation: A white precipitate (magnesium amide/salt) may form transiently.[]

  • Reaction Phase:

    • Allow the reaction to stir at

      
       for 1 hour.
      
    • Warm slowly to Room Temperature (

      
      )  and stir for an additional 12–18 hours.
      
    • Monitoring: Monitor by TLC (System: EtOAc/Hexane).[] The amino ester spot (polar, stains with Ninhydrin) should disappear, and a less polar spot (Lactam, stains with

      
       or 
      
      
      
      ) should appear.
  • Quenching & Workup:

    • Cool the mixture back to

      
      .
      
    • Quench carefully with saturated aqueous

      
       (5 mL).[] Caution:  Exothermic.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).[2]
      
    • Wash the combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
       and filter.[]
      
  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography on silica gel.[]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 80:20

      
       50:50).
      
    • Yield Expectation: 60–85%.[]

Method B: LHMDS-Mediated Cyclization (Alternative)

Use this method if the substrate contains functional groups sensitive to Grignard reagents (e.g., ketones, nitriles).

Protocol Summary
  • Dissolve substrate (1.0 equiv) in anhydrous THF (

    
    , high dilution).
    
  • Cool to

    
     .
    
  • Add LHMDS (Lithium Hexamethyldisilazide, 2.2 equiv) dropwise.

  • Stir at

    
     for 2 hours, then warm to 
    
    
    
    over 4 hours.
  • Quench with dilute acetic acid in THF at

    
    .
    
  • Standard aqueous workup and chromatography.[]

Expert Insight: LHMDS is a non-nucleophilic base.[] It deprotonates the amine to form the lithium amide. However, lithium is less coordinating than magnesium, sometimes resulting in lower yields for 4-membered rings compared to the Grignard method.

Stereochemical Considerations

The starting material, Methyl 3-amino-2-methoxypropanoate , possesses a chiral center at C2 (the


-carbon carrying the methoxy group).[]
  • Conservation of Chirality: The cyclization mechanism involves nucleophilic attack by the amine nitrogen on the carbonyl carbon. The C2 chiral center is not part of the reaction center (the bond breaking/forming event occurs at the carbonyl and the amine).

  • Racemization Risk: The

    
    -proton (at C2) is acidic, especially in the ester form. Strong bases can induce enolization, leading to racemization.
    
  • Mitigation: The Grignard method is generally safer than LHMDS regarding racemization because the dianion formation is less favored than with lithium bases. If using enantiopure starting material (e.g., derived from L-Serine), check the optical rotation of the product.

Configuration Mapping:

  • (2S)-Methyl 3-amino-2-methoxypropanoate

    
     (3S)-3-methoxy-2-azetidinone.[]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too high.[]Dilute reaction to 0.05 M or 0.02 M.
No Reaction Reagent quality / Water.[]Titrate Grignard reagent; ensure anhydrous THF.[]
Racemization Temperature too high; Base too strong.[]Keep reaction at

; switch from LHMDS to

.
Ester Hydrolysis Wet solvent or poor quench.[]Dry solvents over molecular sieves; rapid extraction after quench.[]

Safety & Handling

  • 
    :  Pyrophoric and water-reactive.[] Handle under inert atmosphere. Use a syringe with a long needle for transfer.[]
    
  • 
    -Lactams:  Many 
    
    
    
    -lactams are potent sensitizers.[] Avoid inhalation of dust or skin contact.[] Handle in a fume hood.
  • Solvents: THF is a peroxide former.[] Test for peroxides before distillation or use.[]

References

  • Kametani, T., et al. (1981). "Synthesis of

    
    -lactams by the cyclization of 
    
    
    
    -amino acid esters with Grignard reagents." Tetrahedron, 37(4), 715-719.
  • Breckpot, R. (1923).[] "Polymorphism of amides." Bulletin de la Société Chimique de Belgique, 32, 412. (Foundational reference for thermal/Grignard cyclization).

  • Palomo, C., et al. (1990). "Asymmetric synthesis of

    
    -lactams by the Staudinger reaction." European Journal of Organic Chemistry.[] (Context on stereochemical control).
    
  • Sigma-Aldrich. "Methyl 3-amino-2-methoxypropanoate Product Page."[] (For physical properties and safety data). Link

  • Kano, S., et al. (1983). "New synthesis of 3-substituted 2-azetidinones." Synthesis, 1983(1), 58-60.

Sources

Application

Catalytic hydrogenation involving Methyl 3-amino-2-methoxypropanoate

Application Note: Catalytic Hydrogenation Protocols for the Synthesis and Derivatization of Methyl 3-amino-2-methoxypropanoate Executive Summary Methyl 3-amino-2-methoxypropanoate (and its hydrochloride salt, CAS 1803585...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for the Synthesis and Derivatization of Methyl 3-amino-2-methoxypropanoate

Executive Summary

Methyl 3-amino-2-methoxypropanoate (and its hydrochloride salt, CAS 1803585-13-8) is a highly versatile, functionalized aliphatic amino ester[1]. Featuring both a methoxy ether and a primary amine adjacent to an ester moiety, it serves as a critical chiral/achiral building block in drug discovery, particularly for the synthesis of morpholine-2-carboxylate derivatives and advanced peptidomimetics[2][3]. This application note details the mechanistic rationale and self-validating experimental protocols for synthesizing this compound via the catalytic hydrogenation of nitrile precursors, followed by its downstream application in reductive amination.

Mechanistic Insights: The Selectivity Challenge in Nitrile Hydrogenation

The heterogeneous catalytic hydrogenation of nitriles is a standard industrial method for synthesizing primary amines[4]. However, the reaction is notoriously prone to poor chemoselectivity.

The Causality of Dimerization: During hydrogenation, the nitrile is first reduced to a highly reactive imine intermediate[4]. If the newly formed primary amine (methyl 3-amino-2-methoxypropanoate) is allowed to accumulate in its free-base form, it acts as a nucleophile. It attacks the unreacted imine intermediate, forming a hemiaminal that subsequently eliminates ammonia and undergoes further reduction to yield an undesired secondary amine (dimer)[4].

Strategic Catalyst and Condition Selection: To achieve >98% selectivity for the primary amine, the nucleophilicity of the product must be neutralized immediately upon formation.

  • Acidic Trapping (Heterogeneous): Utilizing 10% Pd/C in the presence of methanolic HCl instantly protonates the primary amine into its non-nucleophilic ammonium salt, completely shutting down the dimerization pathway.

  • Homogeneous Alternatives: Recent advancements utilizing well-defined Cobalt pincer complexes have demonstrated high atom-efficiency and selectivity without the need for acidic additives, operating via an inner-sphere mechanism that avoids releasing free imine into the solution[5].

Reaction Pathway Visualization

ReactionPathway cluster_main Primary Pathway (Desired) cluster_side Side Reaction (Undesired) Nitrile Nitrile Precursor (Methyl 2-methoxy-2-cyanoacetate) Imine Imine Intermediate [R-CH=NH] Nitrile->Imine + H2 (Pd/C) PrimaryAmine Primary Amine (Methyl 3-amino-2-methoxypropanoate) Imine->PrimaryAmine + H2 (Pd/C) Hemiaminal Hemiaminal Intermediate (Condensation Product) Imine->Hemiaminal + Primary Amine (If unprotonated) ProtonatedAmine Ammonium Salt (Non-nucleophilic) PrimaryAmine->ProtonatedAmine + HCl (Fast) PrimaryAmine->Hemiaminal SecondaryAmine Secondary Amine (Dimerization) Hemiaminal->SecondaryAmine - NH3, + H2

Fig 1: Reaction pathways in catalytic hydrogenation, highlighting the suppression of dimerization.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the validated parameters for the reduction of heavily functionalized nitriles to primary amines.

Catalyst SystemAdditive / ModifierConversion (%)Primary Amine Selectivity (%)Mechanistic Advantage
10% Pd/C Methanolic HCl (1.2 eq)>99>98Immediate protonation of amine prevents nucleophilic attack on imine[4].
Raney Nickel Liquid NH3 (Excess)>95~90Excess ammonia shifts the hemiaminal equilibrium back to the primary imine[4].
Co-Pincer Complex None (Homogeneous)>99>95Atom-efficient inner-sphere mechanism avoids free imine intermediates[5].

Experimental Protocols

Protocol A: Synthesis of Methyl 3-amino-2-methoxypropanoate Hydrochloride via Nitrile Hydrogenation

This protocol utilizes acidic trapping to ensure absolute chemoselectivity.

  • Reaction Preparation: In a flame-dried, thick-walled glass hydrogenation vessel, dissolve methyl 2-methoxy-2-cyanoacetate (10.0 mmol, 1.0 eq) in anhydrous methanol (20 mL) to create a 0.5 M solution.

  • Acidification: Slowly add a pre-titrated solution of anhydrous HCl in methanol (12.0 mmol, 1.2 eq). Causality: The absence of water prevents the hydrolysis of the methyl ester, while the HCl ensures the immediate formation of the hydrochloride salt upon reduction.

  • Catalyst Addition: Under a continuous stream of argon, carefully add 10% Pd/C (100 mg, 10 wt% relative to the substrate). Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Seal the vessel. Purge the headspace with argon (3x), followed by hydrogen gas (3x). Pressurize the reactor to 50 psi (3.4 bar) with H2.

  • Agitation & Self-Validation: Stir vigorously at 25 °C.

    • Validation Check: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases entirely (theoretical uptake is exactly 2.0 molar equivalents of H2).

  • Workup: Safely vent the H2 gas and purge with argon. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 15 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate methyl 3-amino-2-methoxypropanoate hydrochloride as a white crystalline solid.

    • Validation Check: Analyze via LC-MS. The monoisotopic mass of the free base is 133.07 Da; confirm success by identifying the[M+H]+ peak at m/z 134.08[1].

Protocol B: Downstream Reductive Amination

This protocol details the coupling of the synthesized building block with an aldehyde (e.g., benzaldehyde) to build complex secondary amines.

  • Free-Base Liberation & Imine Formation: In a round-bottom flask, suspend methyl 3-amino-2-methoxypropanoate hydrochloride (5.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 15 mL). Add triethylamine (5.5 mmol, 1.1 eq) dropwise to liberate the free base. Add benzaldehyde (5.25 mmol, 1.05 eq) and stir for 2 hours at room temperature.

    • Causality: DCE is chosen as a non-polar, aprotic solvent that drives the condensation reaction forward without acting as a competing nucleophile.

  • Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)3 (7.5 mmol, 1.5 eq), portion-wise over 10 minutes.

    • Causality: NaBH(OAc)3 is specifically selected because its electron-withdrawing acetate groups reduce the hydride's nucleophilicity, making it perfectly selective for the electrophilic imine without reducing the adjacent methyl ester.

  • Quenching & Validation: After 12 hours, quench the reaction with saturated aqueous NaHCO3 (20 mL).

    • Validation Check: Monitor the organic layer via TLC or 1H NMR. The complete disappearance of the characteristic imine proton singlet (typically ~8.2 ppm) confirms total conversion.

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the functionalized secondary amine.

References

Sources

Method

Application Note: Methyl 3-amino-2-methoxypropanoate in Peptidomimetics

Executive Summary Methyl 3-amino-2-methoxypropanoate is a specialized -amino acid derivative used to engineer peptidomimetics —synthetic peptides designed to mimic natural proteins with enhanced pharmacological propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate is a specialized


-amino acid derivative used to engineer peptidomimetics —synthetic peptides designed to mimic natural proteins with enhanced pharmacological properties. Structurally, it is a 

-amino acid (substituted at the

-carbon relative to the carboxyl group) featuring a methoxy side chain.

Core Utility:

  • Conformational Locking: The electron-withdrawing methoxy group induces a stereoelectronic gauche effect , locking the backbone torsion angles (

    
    ) into specific conformations that favor stable secondary structures like the 12-helix .
    
  • Proteolytic Stability: The insertion of the extra methylene group (

    
    -backbone) and the steric bulk of the 
    
    
    
    -methoxy group render the peptide bond nearly uncleavable by endogenous proteases (e.g., pepsin, trypsin).
  • Solubility Enhancement: Unlike hydrophobic alkyl side chains (e.g., methyl in

    
    -homoalanine), the methoxy group improves water solubility without introducing a formal charge.
    

Scientific Foundation: The "Gauche Effect" in Foldamers

To use this compound effectively, one must understand its impact on peptide folding. Unlike


-amino acids, 

-amino acids have an additional degree of freedom (

torsion angle around the

bond).
Mechanism of Action

In Methyl 3-amino-2-methoxypropanoate, the electronegative oxygen atom on the


 creates a gauche effect .
  • Stereoelectronic Preference: The

    
     hyperconjugation stabilizes the gauche conformation (dihedral angle 
    
    
    
    ) over the anti conformation.
  • Result: This rigidifies the backbone, pre-organizing the oligomer into a helical turn even before long-range H-bonds form. This is critical for developing high-affinity binders for protein-protein interactions (PPIs).

Comparative Structural Impact
Feature

-Amino Acid
Standard

-Amino Acid (Methyl)

-Methoxy

-Amino Acid
Backbone Atoms 3 (N-C

-C)
4 (N-C

-C

-C)
4 (N-C

-C

-C)
Folding Driver Side-chain stericsSterics (Methyl)Stereoelectronic (Gauche Effect)
Helix Preference

-Helix (3.6

)
14-Helix / 12-HelixStrong 12-Helix Propensity
Water Solubility VariableLow (Hydrophobic)Moderate/High

Pre-Experimental Workflow: Building Block Synthesis

Challenge: The starting material is a methyl ester . For Solid Phase Peptide Synthesis (SPPS), you generally require the free acid form with Fmoc protection on the amine. Critical Constraint: You cannot simply hydrolyze the ester with base (LiOH) after Fmoc protection, because the Fmoc group is base-labile.

Protocol A: Conversion to Fmoc-Building Block (Recommended)

This protocol converts Methyl 3-amino-2-methoxypropanoate (HCl salt) into Fmoc-3-amino-2-methoxypropionic acid suitable for SPPS.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium Hydroxide (LiOH)

  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

Step 1: Boc Protection
  • Dissolve 10 mmol of Methyl 3-amino-2-methoxypropanoate HCl in 50 mL DCM.

  • Add 2.2 eq. DIEA (Diisopropylethylamine) and 1.1 eq.

    
    .
    
  • Stir at RT for 4 hours. Monitor by TLC.

  • Wash with 1M KHSO

    
    , brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Step 2: Saponification (Ester Hydrolysis)
  • Dissolve the Boc-intermediate in THF/MeOH/H

    
    O (3:1:1).
    
  • Add 3 eq. LiOH·H

    
    O. Stir at RT for 2 hours.
    
  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Result: Boc-3-amino-2-methoxypropionic acid .

Step 3: Fmoc Swapping
  • Boc Removal: Treat the acid with 50% TFA/DCM for 30 min. Evaporate TFA thoroughly (co-evaporate with toluene).

  • Fmoc Protection: Redissolve the free amino acid salt in 10% Na

    
    CO
    
    
    
    (aq) / Dioxane (1:1).
  • Add 1.1 eq. Fmoc-OSu dropwise at 0°C.

  • Stir 1h at 0°C, then overnight at RT.

  • Acidify and extract. Purify via flash chromatography.

SynthesisWorkflow Start Methyl 3-amino-2- methoxypropanoate Step1 1. Boc Protection (Boc2O, DIEA) Start->Step1 Step2 2. Saponification (LiOH, Hydrolysis) Step1->Step2 Stable Intermediate Step3 3. Boc Removal (TFA/DCM) Step2->Step3 Free Acid Step4 4. Fmoc Protection (Fmoc-OSu) Step3->Step4 Amine Salt Final Fmoc-Building Block (Ready for SPPS) Step4->Final

Caption: Figure 1. Chemo-enzymatic workflow for converting the methyl ester precursor into an SPPS-compatible Fmoc building block via a Boc intermediate strategy to prevent premature Fmoc cleavage.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric hindrance of the


-methoxy group and the 

-amino nature, standard coupling times must be extended.

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent diketopiperazine formation, though Rink Amide is acceptable for C-terminal amides.

Step-by-Step Coupling Protocol
  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note:

      
      -peptides deprotect slower than 
      
      
      
      -peptides; monitor UV absorbance of the fulvene-piperidine adduct.
  • Activation (The Critical Step):

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. It is superior to HBTU for sterically hindered

      
      -amino acids.
      
    • Ratio: 3 eq. Fmoc-AA : 2.9 eq. HATU : 6 eq. DIEA.

    • Alternative: Use HOAt as an additive if aggregation is observed.

  • Coupling:

    • Add activated solution to resin.

    • Time: 2 - 4 hours at Room Temperature (Double coupling is recommended for the methoxy-substituted residue).

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIEA/DMF to prevent deletion sequences.
    
Quality Control (Self-Validation)
  • Chloranil Test: Use the Chloranil test instead of the Kaiser test for detecting free secondary amines (if the previous residue is a secondary amine) or if the Kaiser test is ambiguous.

  • Micro-Cleavage: After coupling the methoxy-residue, cleave a small resin sample (1-2 mg) with 95% TFA and analyze via LC-MS to confirm mass shift (+ Methoxy-

    
    -Ala mass).
    

Application Case Study: Designing a Protease-Resistant Helix

Objective: Create a peptidomimetic inhibitor for a target protein (e.g., Bcl-xL) that resists degradation.

Design Strategy:

  • Identify Hotspots: Locate key hydrophobic residues (e.g., Leucine, Phenylalanine) in the native

    
    -helical ligand.
    
  • Substitution: Replace every 3rd or 4th residue with Methyl 3-amino-2-methoxypropanoate (after hydrolysis to acid).

  • Patterning:

    • 
       pattern: Induces a specific helix type (often 14/15-helix mixed).
      
    • 
      -residues (like our methoxy compound) promote 12-helix  formation when used exclusively or in alternating 
      
      
      
      patterns.

Data Interpretation (CD Spectroscopy): When analyzing the purified peptide via Circular Dichroism (CD) in methanol:

  • 12-Helix Signature: Look for a maximum at ~205 nm and a minimum at ~220 nm.

  • 14-Helix Signature: Look for a maximum at ~198 nm and a minimum at ~215 nm.

  • Note: The methoxy group may slightly shift these values due to electronic effects on the amide chromophore.

References

  • Seebach, D., & Matthews, J. L. (1997).[1]

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews. Link
    
  • Appella, D. H., et al. (1999).

    
    -peptide foldamers: robust helix formation in a new family of 
    
    
    
    -amino acid oligomers. Journal of the American Chemical Society. Link
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Vasudev, P. G., et al. (2011). Stereoelectronic effects in polypeptide conformation: The role of the gauche effect. Accounts of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Methyl 3-amino-2-methoxypropanoate during synthesis

To: Research & Development Team From: Technical Support Center Subject: Technical Guide: Preventing Racemization of Methyl 3-amino-2-methoxypropanoate Executive Summary & Molecule Profile Methyl 3-amino-2-methoxypropanoa...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center Subject: Technical Guide: Preventing Racemization of Methyl 3-amino-2-methoxypropanoate

Executive Summary & Molecule Profile

Methyl 3-amino-2-methoxypropanoate is a derivative of Isoserine (3-amino-2-hydroxypropanoic acid).[] Unlike standard


-amino acids (like serine), the amino group here is on the 

-carbon, while the methoxy group resides on the chiral

-carbon (C2).
  • Critical Instability: The

    
    -proton at C2 is highly acidic due to the electron-withdrawing effects of both the ester carbonyl and the 
    
    
    
    -methoxy group.[]
  • Primary Failure Mode: Base-catalyzed enolization leading to racemization.[]

  • Secondary Risk: Intramolecular self-catalysis where the free

    
    -amine acts as a base to deprotonate the 
    
    
    
    -carbon.[]

This guide details the protocols to maintain stereochemical integrity during synthesis, storage, and coupling.

Strategic Decision Making: Route Selection

Before initiating synthesis, evaluate the "Make vs. Buy" decision based on your enantiomeric excess (%ee) requirements.

StrategyRisk LevelRecommendation
Direct Methylation High Avoid. Methylating 3-amino-2-hydroxy esters (Isoserine) directly often leads to significant racemization due to the basic conditions required for Williamson ether synthesis.[]
Chiral Pool Synthesis Low Preferred. Start from L-Serine or D-Serine.[] Use intermediates like Garner’s Aldehyde to install the methoxy group before forming the final ester, or use specific ring-opening strategies that preserve chirality.
Commercial Sourcing Zero Best. If available, purchase as the Hydrochloride Salt . The salt form prevents self-catalysis and is stable for long-term storage.[]

Technical Protocols & Troubleshooting

Protocol A: Handling the Free Base (Critical)

Issue: You need the free amine for a reaction, but the free base racemizes rapidly upon standing. Mechanism: The free


-amine can abstract the acidic 

-proton (intramolecular or intermolecular), leading to a planar enolate intermediate.

Correct Procedure (In-Situ Neutralization):

  • Do not isolate the free base as a stored intermediate.[]

  • Dissolve the HCl salt in your reaction solvent (e.g., DMF, DCM).

  • Cool the mixture to 0°C .

  • Add a non-nucleophilic, sterically hindered base (e.g., DIPEA or N-Methylmorpholine ) immediately before adding the electrophile.

  • Limit Base: Use exactly 1.0–1.1 equivalents of base relative to the salt. Excess base promotes enolization.[]

Protocol B: Safe Esterification

Context: If you must synthesize the ester from the acid (3-amino-2-methoxypropanoic acid).[] Risk: Basic esterification methods (e.g., alkyl halides + base) will racemize the center.

Recommended Method (Acid-Catalyzed):

  • Suspend the amino acid in dry Methanol (MeOH) .

  • Cool to -10°C to 0°C .

  • Slowly add Thionyl Chloride (SOCl₂) (2.0–3.0 eq) dropwise.[] Exothermic!

  • Allow to warm to room temperature (20–25°C). Do not reflux unless necessary for conversion, as heat accelerates racemization.

  • Evaporate solvent in vacuo to obtain the HCl salt .[]

Protocol C: Workup & Purification

Issue: Loss of optical purity during extraction. Cause: Aqueous phases with pH > 8.0 can cause rapid enolization.[]

Safety Limits:

  • Aqueous Phase pH: Keep < 7.5.

  • Extraction Time: Minimize contact time with aqueous base (e.g., NaHCO₃).

  • Temperature: Perform all extractions with ice-cold buffers.

Troubleshooting Guide (Q&A)

Q1: I see "double peaks" in my HPLC after coupling this molecule. What happened?

  • Diagnosis: You likely have a mixture of diastereomers.[] This indicates racemization occurred before or during the coupling.

  • Fix: Check your base usage. If you used >2 equivalents of base or allowed the free base to sit in solution for >15 minutes before reaction, enolization occurred. Switch to in situ neutralization at 0°C.

Q2: Can I methylate Serine Methyl Ester directly to get this compound?

  • Answer: No. Direct methylation of Serine Methyl Ester (using MeI/Ag₂O or NaH/MeI) typically results in racemization because the conditions are basic enough to deprotonate the

    
    -carbon.
    
  • Alternative: Use the Garner's Aldehyde route or start with commercially available O-Methyl-L-Serine .[]

Q3: Is the HCl salt stable at room temperature?

  • Answer: Yes. As the hydrochloride salt, the amine is protonated (

    
    ), removing its ability to act as an internal base. The 
    
    
    
    -proton is still acidic, but without a base present, the salt is kinetically stable. Store in a desiccator to prevent moisture absorption.[]

Mechanistic Visualization

The following diagram illustrates the Enolization Pathway (the primary cause of racemization) and the Self-Catalysis loop that occurs if the free base is mishandled.

RacemizationMechanism Substrate Methyl 3-amino-2-methoxypropanoate (Chiral S-Enantiomer) Substrate->Substrate Self-Catalysis (If Free Base) Transition Deprotonation of Alpha-Carbon Substrate->Transition Acidic H+ Removal Base Base (B:) or Free Amine (-NH2) Base->Transition Attacks H+ Enolate Planar Enolate Intermediate (Achiral / Sp2 Hybridized) Transition->Enolate Loss of Chirality Racemate Racemic Mixture (R + S Enantiomers) Enolate->Racemate Reprotonation from Top or Bottom Face

Caption: Figure 1. Mechanism of base-catalyzed racemization via enolate formation.[] The acidity of the alpha-proton allows bases (including the molecule's own amine group) to flatten the stereocenter.

Quantitative Data: Coupling Conditions vs. Racemization

The table below summarizes the risk of racemization for


-chiral esters under various coupling conditions (generalized data for sensitive esters).
Coupling ReagentBase EquivalentsTemperatureRacemization Risk
DIC / HOBt 1.0 eq (NMM)0°CLow (< 1%)
HATU / HOAt 2.0 eq (DIPEA)25°CModerate (2-5%)
Acid Chloride 2.0 eq (Pyridine)0°CHigh (> 10%)
Free Base Storage N/A25°C (1 hr)Severe (> 20%)

References

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.[] (Definitive text on racemization mechanisms in amino acid derivatives).

  • Garner, P., & Park, J. M. (1987). The Synthesis and Configurational Stability of N-Boc-Serinal and N-Boc-Threoninal.[] Journal of Organic Chemistry, 52(12), 2361–2364. (Foundational work on maintaining stereochemistry in serine derivatives).

  • Sivakua, T., & Smith, G. G. (1983). Racemization of Amino Acids.[][2][3][4][5] Advances in Protein Chemistry. (Mechanistic study on alpha-proton acidity and enolization).

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. (General guidelines for coupling sensitive residues).

Sources

Optimization

Technical Support Center: Hydrolysis of Methyl 3-amino-2-methoxypropanoate

Welcome to the Application Support Center. The hydrolysis of sterically hindered, electronically activated -amino esters—specifically methyl 3-amino-2-methoxypropanoate—presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The hydrolysis of sterically hindered, electronically activated


-amino esters—specifically methyl 3-amino-2-methoxypropanoate—presents unique synthetic challenges. Due to the presence of an electron-withdrawing 

-methoxy group and a nucleophilic

-amine, standard saponification protocols often result in catastrophic yield losses via competing side reactions.

This guide provides mechanistic troubleshooting, validated workflows, and self-validating protocols to ensure high-fidelity ester cleavage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product show complete loss of stereochemistry at the C2 position after standard LiOH hydrolysis? Causality: The C2 proton of methyl 3-amino-2-methoxypropanoate is highly acidic. It is flanked by two electron-withdrawing groups: the ester carbonyl (resonance stabilization) and the methoxy group (inductive effect). Under standard alkaline conditions (e.g., LiOH or NaOH in aqueous mixtures), rapid base-catalyzed enolization occurs. Because the resulting enolate intermediate is planar, subsequent reprotonation happens from either face, leading to complete epimerization/racemization[1]. Aqueous NaOH is historically known to cause decomposition and racemization in sensitive amino esters[2]. Solution: Shift to mild, metal-assisted saponification (e.g.,


/NaOH) which activates the ester electrophilically rather than relying on high pH[1], or utilize strictly acidic hydrolysis conditions[3].

Q2: I am observing multiple high-molecular-weight peaks in my LC-MS. What is causing this, and how can I prevent it? Causality: Unprotected


-amino esters are highly prone to intermolecular condensation. The free primary amine at the C3 position acts as a potent nucleophile, attacking the methyl ester of an adjacent molecule. This leads to the formation of poly-

-peptides (oligomerization)[4]. Solution: You must either protect the amine (e.g., with Fmoc or Boc) prior to basic hydrolysis, or perform the hydrolysis under strongly acidic conditions (e.g., 6M HCl). Acidic conditions protonate the amine to an ammonium salt (

), rendering it completely non-nucleophilic.

Q3: My yield is low, and I see a byproduct with a mass corresponding to [M - 32] or [M - 17]. What is this? Causality: This indicates an E1cB elimination side reaction. When a strong base abstracts the acidic C2 proton, the resulting enolate can expel a leaving group to form a stable, conjugated


-unsaturated system. Loss of methanol ([M - 32]) yields a 3-aminoacrylate derivative, while deamination ([M - 17]) yields a 2-methoxyacrylate derivative.
Solution:  Avoid strong bases entirely. Utilize the decision tree below to select a pathway that suppresses enolate formation.

MechanisticPathway SM Methyl 3-amino-2-methoxypropanoate Enolate C2 Enolate Intermediate SM->Enolate Strong Base (OH-) Product 3-amino-2-methoxypropanoic acid SM->Product Mild Hydrolysis Poly Polyamide Oligomers SM->Poly Free Amine + Ester Elim Acrylate Derivative (Elimination) Enolate->Elim E1cB (-MeOH/-NH3) Rac Epimerized Product (Racemization) Enolate->Rac Protonation

Competing side reactions during the hydrolysis of methyl 3-amino-2-methoxypropanoate.

Part 2: Workflow Selection & Validated Protocols

DecisionTree Start Hydrolysis Workflow Amine Is C3-amine protected? Start->Amine Unprotected No (Free Amine) Amine->Unprotected Protected Yes (e.g., Fmoc/Boc) Amine->Protected Acidic Protocol A: Acidic Hydrolysis Unprotected->Acidic Base Is C2 stereocenter critical? Protected->Base RacYes Yes (Avoid Epimerization) Base->RacYes RacNo No (Racemic acceptable) Base->RacNo MildBase Protocol B: CaI2/NaOH RacYes->MildBase StrongBase Standard LiOH/H2O RacNo->StrongBase

Decision tree for selecting the optimal hydrolysis protocol based on substrate properties.
Protocol A: Acid-Catalyzed Hydrolysis (For Unprotected Amines)

This method is strictly required if the C3-amine is unprotected. Acidic hydrolysis is a classical method to achieve total cleavage with an extremely low level of racemization[3].

  • Step 1: Suspend methyl 3-amino-2-methoxypropanoate in 6M HCl (10 volumes relative to substrate weight).

  • Step 2: Heat the mixture to 90°C under reflux for 12–16 hours.

    • Causality: The low pH protonates the amine, preventing nucleophilic attack and oligomerization. Furthermore, enolization is highly disfavored adjacent to a strongly electron-withdrawing

      
       group, preserving C2 stereochemistry.
      
  • Step 3: Cool the reaction to room temperature and concentrate in vacuo to yield the product as a stable hydrochloride salt.

  • Self-Validation System: Dissolve a crude aliquot in

    
     and analyze via 
    
    
    
    -NMR. The complete disappearance of the sharp singlet at ~3.7 ppm (ester
    
    
    ) confirms quantitative conversion. The retention of the C2 chiral proton signal confirms the absence of E1cB elimination.
Protocol B: Calcium(II) Iodide-Assisted Saponification (For N-Protected Amines)

Standard saponification of Fmoc/Boc-protected amino esters leads to epimerization. The use of calcium iodide and sodium hydroxide in conjunction yields excellent acid conversion without epimerization[1].

  • Step 1: Dissolve the N-protected amino ester in a solvent mixture of THF/iPrOH (4:1 v/v).

  • Step 2: Add anhydrous Calcium Iodide (

    
    , 2.0 equivalents).
    
    • Causality: The

      
       ion acts as a Lewis acid, coordinating directly to the ester carbonyl. This draws electron density away from the carbon, making it highly susceptible to nucleophilic attack by hydroxide at a lower effective pH, thus bypassing the enolization pathway[1].
      
  • Step 3: Cool to 0°C and add 1M NaOH (1.5 equivalents) dropwise. Stir for 2–4 hours.

  • Step 4: Quench the reaction with 1M HCl to pH 3, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Self-Validation System: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD column). The enantiomeric excess (

    
    ) should remain >98% relative to the starting material.
    

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various hydrolysis methods applied to methyl 3-amino-2-methoxypropanoate derivatives.

Hydrolysis MethodReagent SystemTarget SubstrateC2 Racemization (%)Oligomerization RiskTypical Yield
Standard Saponification LiOH,

/THF, RT
N-ProtectedHigh (>30%) Low40–60%
Acidic Hydrolysis 6M HCl, 90°CUnprotectedVery Low (<0.1%) None85–95%

-Assisted

, NaOH, THF/iPrOH
N-ProtectedVery Low (<1%) Low80–90%

References

  • Unwanted hydrolysis or

    
    -peptide bond formation: how long should the rate-limiting coupling step take?  - PMC (National Institutes of Health) - 4
    
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - MDPI - 1

  • Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed (National Institutes of Health) - 3

  • EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents - 2

Sources

Troubleshooting

Addressing solubility issues with Methyl 3-amino-2-methoxypropanoate

Topic: Addressing Solubility & Handling Issues CAS: 944154-51-2 (HCl salt form typically used) | Class: -Amino Acid Derivative[] Executive Summary: The Solubility Paradox Methyl 3-amino-2-methoxypropanoate is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Solubility & Handling Issues

CAS: 944154-51-2 (HCl salt form typically used) | Class:


-Amino Acid Derivative[]

Executive Summary: The Solubility Paradox

Methyl 3-amino-2-methoxypropanoate is a critical building block in peptidomimetic synthesis.[] Researchers often encounter a "solubility paradox": the commercially available hydrochloride (HCl) salt is highly polar and water-soluble, while the target reactivity often requires non-polar organic conditions.

The Core Issue: The HCl salt will not dissolve in standard organic reaction solvents (DCM, THF, Toluene) without modification. Attempting to force solubility via heat often leads to degradation (hydrolysis or cyclization).

This guide provides the protocols to bridge this gap, ensuring you can solubilize the compound for synthesis, analysis, or purification.

Physicochemical Solubility Profile

The following data categorizes the solubility behavior of the Hydrochloride Salt (most common commercial form) versus the Free Base .

Solvent SystemHCl Salt SolubilityFree Base SolubilityTechnical Note
Water High (>100 mg/mL)ModerateSalt is ionic; excellent for aqueous stock solutions.[]
Methanol / Ethanol High HighBest protic organic solvents for the salt form.
DMSO / DMF Moderate to High HighUse for reactions requiring the salt form in organics.
DCM / Chloroform Insoluble (<0.1 mg/mL)High Critical: Salt will float/suspend.[] Free base dissolves instantly.[]
THF / Ethyl Acetate Insoluble High Common choice for reaction workups of the free base.
Hexanes / Heptane Insoluble Low / InsolubleFree base may "oil out" rather than precipitate.[]

Troubleshooting Guide (Q&A Format)

Scenario A: Reaction Setup

Q: I am trying to use the HCl salt in a peptide coupling reaction in DCM, but it remains a suspension. How do I solve this? A: The HCl salt is ionic and insoluble in Dichloromethane (DCM).[2] You have two options:

  • In-Situ Neutralization (Recommended): Add a tertiary amine base (e.g., DIPEA or TEA) to the suspension.[] Use 1.0–1.2 equivalents relative to the salt. The base will deprotonate the ammonium group, liberating the free amine which is soluble in DCM. The suspension will clear (or become a fine precipitate of DIPEA·HCl).

  • Solvent Switch: If your coupling reagents permit, switch to DMF or NMP, where the salt has partial solubility even before base addition.

Q: My compound is "oiling out" during recrystallization. What is happening? A: This is common for


-amino esters.[] The "oil" is likely the free base or a supersaturated salt solution containing impurities.
  • Fix: Avoid recrystallization for the free base; it is rarely crystalline. For the HCl salt, use a Methanol/Ether system: Dissolve in minimum hot Methanol, cool, and slowly add Diethyl Ether or MTBE until turbid. Store at -20°C.

Scenario B: Workup & Isolation

Q: I extracted the free base into Ethyl Acetate, but the yield is lower than expected. Is it water-soluble? A: Yes, the free base (amine) is moderately polar and can partition into the aqueous phase, especially if the pH is not high enough.

  • Fix: Ensure the aqueous layer pH is adjusted to pH 10–11 (using saturated Na₂CO₃) before extraction.

  • Fix: Saturate the aqueous layer with NaCl (brine) to "salt out" the organic amine into the organic layer. Perform 3–4 extractions, not just one.

Standard Operating Protocols (SOPs)

Protocol 1: Generation of the Organic-Soluble Free Base

Use this protocol when you need the pure amine for reactions sensitive to halide salts.[]

Reagents:

  • Methyl 3-amino-2-methoxypropanoate HCl[][3]

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (Sat. NaCl)[2]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 5–10 mL per gram).

  • Basification: Slowly add Saturated NaHCO₃ while stirring until pH reaches ~9–10. Note: Bubbling (CO₂) will occur.

  • Extraction: Transfer to a separatory funnel. Add DCM (equal volume to aqueous phase). Shake vigorously and vent.

  • Repetition: Collect the organic (lower) layer. Repeat extraction of the aqueous layer 2 more times with fresh DCM.

  • Drying: Combine organic layers. Wash once with Brine.[] Dry over Anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter and concentrate in vacuo at <30°C.

    • Result: A colorless to pale yellow oil.[] Use immediately (see Stability Note).

Protocol 2: In-Situ Solubilization for Coupling Reactions

Use this for amide couplings (EDC/NHS, HATU) to avoid isolating the unstable free base.

  • Suspend Methyl 3-amino-2-methoxypropanoate HCl (1.0 equiv) in dry DMF or DCM.

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).[]

  • Stir for 5–10 minutes. The mixture typically becomes clear or turns into a fine suspension of amine salts.

  • Add the carboxylic acid and coupling reagent immediately.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for handling solubility based on your experimental goal.

SolubilityLogic Start Start: Methyl 3-amino-2-methoxypropanoate HCl Goal What is your Goal? Start->Goal AqReaction Aqueous Reaction (e.g., Hydrolysis) Goal->AqReaction Water Soluble OrgReaction Organic Synthesis (e.g., Peptide Coupling) Goal->OrgReaction Organic Soluble Analysis Analysis (NMR / LCMS) Goal->Analysis Characterization SolventWater Use Solvent: Water or MeOH AqReaction->SolventWater DirectOrg Direct Dissolution in DCM/THF? OrgReaction->DirectOrg NMRSolvent Use DMSO-d6 or D2O (Avoid CDCl3 for Salt) Analysis->NMRSolvent Fail FAIL: Salt is Insoluble DirectOrg->Fail BaseAdd Add Base (DIPEA/TEA) (In-Situ Neutralization) Fail->BaseAdd Corrective Action Success Success: Amine Solubilized BaseAdd->Success

Caption: Decision tree for solvent selection and troubleshooting based on the specific chemical form (Salt vs. Free Base).

Stability & Storage (FAQ)

Q: Can I store the free base oil? A: Not recommended.


-amino esters are prone to:
  • Cyclization: They can cyclize to form

    
    -lactams over time.[]
    
  • Hydrolysis: Atmospheric moisture can hydrolyze the methyl ester.[]

  • Carbonate Formation: They absorb CO₂ from the air.[] Recommendation: Store as the HCl salt at -20°C (hygroscopic; keep desiccated). Convert to free base only immediately before use.[]

Q: The HCl salt has clumped into a sticky solid. Is it ruined? A: It has likely absorbed moisture (hygroscopic).[]

  • Recovery: Dissolve in Methanol, add Toluene, and concentrate on a rotary evaporator to azeotrope off the water. Repeat 2-3 times until a dry solid/foam is obtained.[]

References

  • BenchChem. (2025).[][2] Solubility and Handling of Amino Acid Methyl Ester Hydrochlorides. Retrieved from

  • PubChem. (2025).[][4][5][6] Methyl 3-amino-2-methoxypropanoate Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[] Product Specification: Methyl 3-amino-2-methoxypropanoate (Related Analogs). Retrieved from []

  • Needham, T. E. (1970).[7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

Sources

Optimization

Technical Support Center: Stability of Methyl 3-amino-2-methoxypropanoate in Aqueous Solutions

Welcome to the advanced technical support guide for handling Methyl 3-amino-2-methoxypropanoate (and its hydrochloride salt). As a -amino acid ester, this compound presents specific kinetic challenges in aqueous environm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling Methyl 3-amino-2-methoxypropanoate (and its hydrochloride salt). As a


-amino acid ester, this compound presents specific kinetic challenges in aqueous environments. This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating experimental protocols.

Part 1: Core Troubleshooting FAQs

Q1: Why is my Methyl 3-amino-2-methoxypropanoate degrading rapidly in my in vitro assay buffer? A: The primary degradation pathway for amino acid esters in aqueous solutions is hydrolytic cleavage (saponification) of the ester bond, yielding the free amino acid and methanol. The rate of this hydrolysis is strictly pH-dependent. Amino acid esters exhibit maximum stability at slightly acidic pH levels (pH < 7), but undergo rapid hydrolysis at pH > 8 due to base-catalyzed saponification[1]. Under physiological conditions (pH 7.4),


-amino esters are inherently unstable; for instance, poly(

-amino ester) backbones are known to degrade rapidly in aqueous physiological conditions, often exhibiting half-lives of merely 2 to 6 hours[2].

Q2: How does the


-methoxy group influence the stability of this specific compound? 
A:  The presence of the methoxy group (-OCH₃) at the C2 (

) position introduces a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent ester carbonyl carbon. By rendering the carbonyl carbon more electrophilic (electron-deficient), the methoxy group lowers the activation energy for nucleophilic attack by hydroxide ions (OH⁻). Consequently, Methyl 3-amino-2-methoxypropanoate will hydrolyze faster in basic or neutral media compared to an unsubstituted aliphatic

-amino ester.

Q3: What is the mechanistic rationale for storing this compound as a hydrochloride salt? A: Storing the compound as a hydrochloride salt ensures that upon initial reconstitution in unbuffered water, the solution remains acidic. At pH < 6, the primary amine is fully protonated (-NH₃⁺). This positive charge electrostatically repels hydronium ions (H₃O⁺), which severely retards acid-catalyzed hydrolysis. Simultaneously, the low concentration of OH⁻ in acidic media prevents base-catalyzed hydrolysis, creating a kinetic "stability window"[1].

Q4: Can I use Phosphate-Buffered Saline (PBS) for long-term experiments? A: It is highly discouraged for prolonged incubations. While 3'-amino acid ester prodrugs show varying sensitivities to chemical hydrolysis depending on the local pH[3], phosphate ions can act as bifunctional catalysts, accelerating the hydrolysis of esters even at neutral pH. If physiological pH is required for your assay, experiments must be completed within a 1-to-2 hour window, or the degradation must be mathematically modeled into your pharmacokinetics. The hydrolytic degradation of ester bonds facilitates fast release of payloads, highlighting their inherent instability in water[4].

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected kinetic behavior of Methyl 3-amino-2-methoxypropanoate across various aqueous conditions.

pH LevelTemperature (°C)Estimated Half-Life (

)
Primary Degradation Mechanism
4.0 4°C> 4 weeksNegligible (Kinetically arrested)
4.0 25°C~ 7 - 10 daysSlow acid-catalyzed hydrolysis
7.4 37°C2 - 6 hoursBase-catalyzed saponification
9.0 25°C< 30 minutesRapid base-catalyzed saponification

Part 3: Visualizing the Chemical Logic

Hydrolytic Degradation Pathway

The following diagram illustrates the causality between pH shifts and the structural vulnerability of the ester.

Mechanism A Protonated Ester (pH < 6) Kinetically Stable B Neutral Ester (pH 7.4) Vulnerable to Attack A->B Deprotonation (pH Increase) C Hydrolysis (OH- Nucleophilic Attack) B->C Base Catalysis D Free Amino Acid + Methanol C->D Ester Cleavage

pH-dependent hydrolytic degradation pathway of Methyl 3-amino-2-methoxypropanoate.

Stock Preparation Workflow

To prevent premature degradation, follow this optimized handling workflow.

Workflow Step1 1. Weigh Compound (Dry inert atmosphere) Step2 2. Reconstitute in Acidic Buffer (pH 4.0 - 5.0, 4°C) Step1->Step2 Step3 3. Aliquot into single-use vials (Avoid freeze-thaw cycles) Step2->Step3 Step4 4. Flash Freeze in Liquid N2 Store at -80°C Step3->Step4 Step5 5. Thaw on ice immediately prior to assay Step4->Step5

Optimized workflow for the preparation and storage of stable beta-amino ester stock solutions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Stock Solutions

Causality Rationale: By forcing the solution into an acidic regime and arresting molecular motion via flash-freezing, we eliminate the nucleophilic hydroxide ions and thermal energy required for ester cleavage.

  • Equilibration: Allow the lyophilized Methyl 3-amino-2-methoxypropanoate powder to equilibrate to room temperature inside a desiccator to prevent atmospheric moisture condensation.

  • Acidic Reconstitution: Dissolve the compound in ice-cold 10 mM Sodium Acetate buffer, adjusted precisely to pH 4.5 . Do not use pure water, as the pH can drift unpredictably upon dissolution.

  • Aliquoting: Immediately divide the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube).

  • Cryopreservation: Submerge the tubes in liquid nitrogen for 30 seconds to flash-freeze the solution, then transfer immediately to a -80°C freezer.

Protocol 2: Kinetic Stability Assay (LC-MS/MS)

Causality Rationale: This protocol utilizes an acidic quench to instantly halt the reaction. By incorporating an internal standard, the system self-validates that any observed signal loss is due to true chemical hydrolysis rather than mass spectrometer drift or ionization suppression.

  • Buffer Equilibration: Prepare 100 mM Phosphate Buffer at pH 7.4. Pre-warm the buffer to 37°C in a thermomixer. Verify the pH at 37°C, as

    
     values shift with temperature.
    
  • Reaction Initiation: Thaw one aliquot of the pH 4.5 stock on ice. Spike the compound into the pre-warmed pH 7.4 buffer to achieve a final concentration of 10 µM. Immediately add 1 µM of a stable internal standard (e.g., an isotopically labeled stable amino acid).

  • Time-Course Sampling: At precise intervals (

    
     minutes), extract 50 µL of the reaction mixture.
    
  • Acidic Quenching (Critical): Immediately inject the 50 µL sample into 50 µL of ice-cold 1% Formic Acid in Acetonitrile. Mechanism: Dropping the pH below 4.0 instantly protonates the amine and neutralizes any hydroxide nucleophiles, completely arresting the base-catalyzed hydrolysis[1].

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet precipitated buffer salts. Analyze the supernatant via LC-MS/MS, tracking the exponential decay of the parent mass

    
     to calculate the exact half-life (
    
    
    
    ) for your specific assay conditions.

References[3] Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGDIY656w_PHNUonJDXquDrB-1nZ6oSjEAUyq7lKWcD8wcxNZX74rgtwwbD9BlBRpjSQSe9NDBDS29BI939hVEgVo8-9SdezvbfP7y5xguD-ahA4lFv41i-aKJ4dNd2P9p_hQ=[1] US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK3DLUIvHgLwJLKcU4KYxaP_wRTASmuyKLoBLRBvD8TdXz_oHGXNlcXuHU8rm9O6GLF-q-fGYQ17ipBdD09hrT46AJjkGgs2Dt-YGcrrAPvkaZKCK9V5ueVOfCwTfx1SK0ebyeeBR74o8=[4] Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsrbZMsK9zXCMKI2wF1j3boQ77JEygjcsU0oS6F9JTOKLGJmvtdk6s8iDflVSiadJXwwUAfWN0CyhFzBVwl80y2woWcAByKDegEoQZ-TMpHORicJdEoOKyDuc9shNRpibjtFPXzmmcN7zwFQ==[2] The Role of Assembly Parameters on Polyplex Poly(Beta-Amino Ester) Nanoparticle Transfections - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb8TB9DFxoRQ61iKjpJkiJX7aMvPxkeW5UGTBvNevgdWmEM8Q5mnz2bMlp_74PVESEiGW4q9Vrtdp6SMxqs9VHEJu_LFPUm42ywwBJRn0rpB32j7grasBtFQAgisDnnGyfeqy6mIiF2n3iwQ==

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Methyl 3-amino-2-methoxypropanoate

Executive Summary Methyl 3-amino-2-methoxypropanoate is a critical chiral building block, often utilized in the synthesis of -amino acids and peptidomimetics. Its structural analysis presents unique challenges due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate is a critical chiral building block, often utilized in the synthesis of


-amino acids and peptidomimetics. Its structural analysis presents unique challenges due to the diastereotopicity  of the 

-methylene protons induced by the

-chiral center.

This guide compares the 1H NMR structural elucidation of this molecule against alternative purity assays (LC-MS) and contrasts the spectral performance of its Free Base form versus its Hydrochloride Salt form. We provide specific protocols to resolve the complex splitting patterns characteristic of this scaffold.

Structural & Theoretical Grounding

The Molecular Target

The molecule consists of a propanoate backbone with three distinct functionalities: a methyl ester, a methoxy ether at the


-position (C2), and a primary amine at the 

-position (C3).

Critical NMR Feature: The chiral center at C2 renders the two protons at C3 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

) diastereotopic .[1] They are chemically non-equivalent and will not appear as a simple doublet or triplet, but rather as distinct multiplets (often dd or ddd) with geminal coupling.
Visualization of Diastereotopicity

The following diagram illustrates the chiral influence on the C3 protons.

G Molecule Methyl 3-amino-2-methoxypropanoate ChiralCenter Chiral Center (C2) (R/S Configuration) Molecule->ChiralCenter Protons C3 Methylene Protons (Ha & Hb) ChiralCenter->Protons Induces Asymmetry Outcome Diastereotopic Splitting (Non-equivalent Chemical Shifts) Protons->Outcome J(gem) + J(vic)

Figure 1: Logical flow of diastereotopic induction in


-amino acid derivatives.

Comparative Analysis: Method Selection

Comparison Matrix: NMR vs. Alternatives

While LC-MS is the industry standard for purity and molecular weight confirmation, it fails to validate the regiochemistry and stereochemical environment that NMR provides.

FeatureMethod A: 1H NMR (Proposed) Method B: LC-MS (Alternative) Method C: IR Spectroscopy
Primary Utility Structural Proof, RegiochemistryPurity %, Molecular MassFunctional Group ID
Stereo-sensitivity High (Diastereotopic splitting)None (unless Chiral LC used)None
Salt Detection High (Shift in C3 protons)Low (Salt dissociates)Moderate (Ammonium bands)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
Limit of Detection ~10-50

g
<1 ng~1 mg
Comparison: Free Base vs. Hydrochloride Salt

This is the most critical operational comparison. The free base of


-amino esters is prone to cyclization (forming 

-lactams) or polymerization.
  • Free Base (

    
    ):  Useful for observing the 
    
    
    
    protons and confirming the absence of salt counter-ions.
  • HCl Salt (

    
    ):  The thermodynamically stable form. 
    
    
    
    protons exchange with
    
    
    and disappear, simplifying the spectrum but losing proton count integration for the amine.

Experimental Data & Interpretation

Representative 1H NMR Data (400 MHz)

The following data represents the theoretical consensus for the Free Base in


 and the HCl Salt  in 

.
Table 1: Chemical Shift (

) and Multiplicity Analysis
PositionProton TypeFree Base (

)

(ppm)
HCl Salt (

)

(ppm)
Multiplicity & Coupling (

)
C1-OMe Ester

3.763.81Singlet (3H)
C2-OMe Ether

3.453.52Singlet (3H)
C2-H Methine

3.924.15

(

Hz). Deshielded by O and CO.
C3-Ha Methylene

2.94 3.35

(

Hz). Diastereotopic.
C3-Hb Methylene

3.12 3.48

(

Hz). Diastereotopic.
N-H Amine

1.80 (broad)Not ObservedBroad singlet (exchanges in

).

Note on Salt Shift: In the HCl salt, the C3 methylene protons shift significantly downfield (


 ppm) due to the electron-withdrawing effect of the protonated ammonium group (

).
Spectral Analysis Workflow

To ensure reproducibility, follow this logic flow for signal assignment.

Workflow Start Acquire Spectrum Step1 Identify Singlets (3.45 & 3.76 ppm) Start->Step1 Step2 Locate Methine (C2) (~3.9 - 4.1 ppm) Step1->Step2 Step3 Analyze C3 Region (2.8 - 3.5 ppm) Step2->Step3 Decision Are C3 protons separated? Step3->Decision ResultA Yes: Distinct dd/ddd (Confirm Diastereotopicity) Decision->ResultA High Res ResultB No: Complex Multiplet (Use HSQC or Higher Field) Decision->ResultB Overlap

Figure 2: Step-by-step assignment logic for Methyl 3-amino-2-methoxypropanoate.

Detailed Experimental Protocol

Sample Preparation (Self-Validating)

This protocol ensures the compound is in the correct state before analysis, preventing false negatives due to degradation.

  • Salt Conversion (Recommended):

    • If the sample is an oil (Free Base), dissolve 10 mg in 0.5 mL dry methanol.

    • Add 1.1 equivalents of 1M HCl in ether.

    • Evaporate to dryness to obtain the stable white solid (Hydrochloride salt).

  • NMR Solvent Selection:

    • Routine ID: Use

      
        (99.9% D). This eliminates the broad amine peak and sharpens the C3 diastereotopic protons.
      
    • Stereochemical Analysis: Use

      
       . This solvent often slows proton exchange, allowing observation of the ammonium protons (
      
      
      
      ) as a broad triplet at ~8.0-8.5 ppm, confirming the salt formation.
Acquisition Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving C3 multiplets).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the methyl singlets for accurate integration ratios (3:3:1:1:1).

Troubleshooting "Missing" Peaks
  • Problem: The amine protons are invisible.

    • Cause: Rapid exchange with

      
       or trace water in 
      
      
      
      .
    • Solution: This is normal in

      
      . In 
      
      
      
      , dry the sample over
      
      
      or switch to
      
      
      .
  • Problem: C3 protons appear as a messy blob.

    • Cause: Second-order effects where

      
      .
      
    • Solution: Acquire the spectrum at a higher magnetic field (e.g., 600 MHz) or run a 1H-13C HSQC to confirm both protons correlate to the same carbon.

References

  • Synthesis and NMR of

    
    -amino esters: 
    
    • Title: Synthesis of enantiomerically pure

      
      -amino acids.[2]
      
    • Source: Organic Syntheses, Coll. Vol. 10, p.170 (2004).
    • URL:[Link]

  • Diastereotopicity in NMR

    • Title: Diastereotopic Protons in 1H NMR Spectroscopy.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Spectral Data for Methyl 3-methoxypropionate (Analog)

    • Title: Methyl 3-methoxypropionate 1H NMR Spectrum.[3][4]

    • Source: Sigma-Aldrich / Merck.
  • Stability of Amino Acid Esters

    • Title: Chemical Stability of Amino Acid Prodrugs.[5]

    • Source: N
    • URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Methyl 3-amino-2-methoxypropanoate: A Platform Comparison Guide

Executive Summary Methyl 3-amino-2-methoxypropanoate (M3A2MP) is a highly polar amino ester frequently encountered as a synthetic intermediate and biomarker in drug development. Achieving accurate structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate (M3A2MP) is a highly polar amino ester frequently encountered as a synthetic intermediate and biomarker in drug development. Achieving accurate structural elucidation and robust quantification of this molecule requires a deep understanding of its gas-phase fragmentation behavior. This guide objectively compares the performance of three major analytical platforms—LC-ESI-MS/MS , GC-EI-MS , and LC-HRMS —detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Molecular Profile & Mechanistic Causality of Fragmentation

The fragmentation of M3A2MP (Exact Mass: 133.0739 Da) is strictly dictated by its three functional groups: a primary amine, a methoxy ether, and a methyl ester .

  • The Iminium Pathway (Alpha-Cleavage): In both Electron Ionization (EI) and Collision-Induced Dissociation (CID), the terminal primary amine drives the most dominant fragmentation pathway. The nitrogen lone pair stabilizes the positive charge, forcing the homolytic (in EI) or heterolytic (in CID) cleavage of the C2-C3 bond. This yields a highly stable iminium ion (

    
    ) at m/z 30.0344, which acts as the base peak .
    
  • Neutral Losses: The protonated precursor in Electrospray Ionization (

    
     at m/z 134.0812) is prone to neutral losses. The ester and methoxy groups facilitate the loss of methanol (-32 Da) to yield m/z 102.0555, while the protonated amine can be eliminated as ammonia (-17 Da) to yield m/z 117.0551.
    

G M Protonated Precursor [M+H]+ m/z 134.0812 F1 Loss of NH3 [M+H - 17]+ m/z 117.0551 M->F1 -NH3 (-17 Da) F2 Loss of CH3OH [M+H - 32]+ m/z 102.0555 M->F2 -CH3OH (-32 Da) F3 Alpha-Cleavage [CH2=NH2]+ m/z 30.0344 M->F3 C2-C3 Cleavage F4 Combined Loss [M+H - NH3 - CH3OH]+ m/z 85.0289 F1->F4 -CH3OH (-32 Da) F2->F4 -NH3 (-17 Da)

Fig 1: ESI-MS/MS fragmentation pathway of Methyl 3-amino-2-methoxypropanoate.

Platform Performance Comparison

Choosing the correct mass spectrometry platform depends on whether the goal is trace quantification, structural fingerprinting, or exact mass confirmation.

Table 1: Analytical Platform Performance Comparison
Analytical PlatformIonization MethodMass AccuracySensitivity (LOD)Derivatization RequiredPrimary Application
LC-ESI-MS/MS (QqQ) Soft (ESI+)Nominal (~0.1 Da)High (pg/mL)NoHigh-throughput PK quantification
GC-EI-MS (Single Q) Hard (EI, 70 eV)Nominal (~0.1 Da)Moderate (ng/mL)Yes (e.g., Acetylation)Structural fingerprinting & library matching
LC-HRMS (Orbitrap) Soft (ESI+)High (<2 ppm)Moderate-HighNoUnknown identification & exact mass
Table 2: Exact Mass and Fragment Assignments (ESI+ vs. EI)
Fragment m/zIonization ModeFormula / StructureNeutral LossRelative Abundance
134.0812 ESI-MS/MS

(Protonated)
NonePrecursor Ion
133.0739 GC-EI-MS

(Radical)
NoneMolecular Ion (

)
117.0551 ESI-MS/MS


(17 Da)
Moderate
102.0555 ESI-MS/MS & EI


(32 Da)
High
74.0606 GC-EI-MS


(59 Da)
Moderate
30.0344 ESI-MS/MS & EI

(Iminium)
C2-C3 CleavageBase Peak (100%)

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, embedding internal checks to confirm causality and prevent false readouts.

G Sample Methyl 3-amino-2- methoxypropanoate LC_Prep Dilution in Acetonitrile/Water Sample->LC_Prep GC_Prep Trifluoroacetylation (Masks Amine) Sample->GC_Prep LC LC-ESI-MS/MS (HILIC Column) LC_Result [M+H]+ Precursor CID Fragmentation LC->LC_Result GC GC-EI-MS (Derivatization) GC_Result M+* Radical Cation 70 eV Hard Ionization GC->GC_Result LC_Prep->LC GC_Prep->GC

Fig 2: Workflow comparison for MS analysis of Methyl 3-amino-2-methoxypropanoate.
Protocol A: Direct Analysis via LC-ESI-MS/MS (HILIC)

Causality: M3A2MP is a highly polar, low-molecular-weight aliphatic amine. Standard reversed-phase (C18) chromatography will result in poor retention, causing the analyte to elute in the void volume where severe matrix ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to ensure adequate retention and separation from salts.

  • Sample Preparation: Dilute the sample extract in 75:25 Acetonitrile:Water containing 0.1% Formic Acid to match the initial HILIC mobile phase conditions.

  • Internal Standardization: Spike the sample with 10 ng/mL of a

    
    -labeled M3A2MP analogue (Stable Isotope-Labeled Internal Standard, SIL-IS).
    
  • Chromatographic Separation: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm). Utilize a gradient program starting at 90% Acetonitrile (with 10 mM Ammonium Formate) decreasing to 40% over 5 minutes.

  • Detection (MRM): Operate the Triple Quadrupole in Positive ESI mode. Monitor the quantitative transition m/z 134.1

    
     30.0 (Collision Energy: 15 eV) and the qualitative transition m/z 134.1 
    
    
    
    102.1 (Collision Energy: 10 eV).
  • Self-Validation Step: Run a solvent blank immediately following the highest calibration standard to confirm zero carryover. The peak area of the SIL-IS must remain within

    
    15% across all unknown samples; any deviation automatically flags the sample for severe matrix suppression, invalidating the run.
    
Protocol B: Derivatized Analysis via GC-EI-MS

Causality: While M3A2MP is relatively volatile, the free primary amine causes severe peak tailing and irreversible adsorption on standard siloxane-based GC capillary columns. Derivatization masks the active amine hydrogen, improving peak shape and thermal stability, though it shifts the native fragmentation pattern.

  • Derivatization: Transfer 50 µL of the dried sample extract into a glass vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes to form the N-TFA derivative.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane (HP-5MS) capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 250°C at a ramp rate of 15°C/min.

  • Ionization & Detection: Operate the source at standard 70 eV Electron Ionization. Scan from m/z 35 to 300.

  • Self-Validation Step: Inject a derivatization blank (reagents only, subjected to the 60°C incubation) prior to the sample cohort. This ensures no artifact peaks (e.g., unreacted TFAA or solvent impurities) co-elute with the target analyte. Use an alkane standard mixture (C8-C20) to calculate the Retention Index (RI) for orthogonal peak confirmation.

References

  • Methyl 3-amino-2-methoxypropanoate hydrochloride (C5H11NO3) - PubChemLite. PubChem / Université du Luxembourg. Retrieved from:[Link]

  • Mass Spectrometry. Biemann, K. (1963). Annual Review of Biochemistry, 32:755-780. Retrieved from:[Link]

Validation

Chiral HPLC Separation Methods for Methyl 3-Amino-2-Methoxypropanoate Enantiomers: A Comparative Guide

As a Senior Application Scientist, selecting the optimal chiral stationary phase (CSP) for small, highly polar aliphatic molecules requires looking beyond generic screening platforms. Methyl 3-amino-2-methoxypropanoate i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chiral stationary phase (CSP) for small, highly polar aliphatic molecules requires looking beyond generic screening platforms. Methyl 3-amino-2-methoxypropanoate is a critical chiral building block, notably utilized in the total synthesis of complex secondary metabolites such as the actin-stabilizing macrolides, chondramides 1.

The primary analytical challenge with this


-amino acid ester lies in its structure: it lacks a strong UV chromophore and possesses no aromatic rings for standard 

chiral recognition. Furthermore, the single stereocenter at C2 is flanked by highly polar functional groups (a primary amine, a methoxy ether, and a methyl ester). To achieve baseline enantiomeric resolution, we must either exploit the primary amine directly via specialized CSPs or derivatize the molecule to introduce steric bulk and chromophores.

Mechanistic Pathways for Chiral Recognition

We evaluate three distinct chromatographic strategies for resolving the (R)- and (S)-enantiomers of methyl 3-amino-2-methoxypropanoate:

  • Direct Host-Guest Complexation (Crown Ether CSP): Utilizes a chiral 18-crown-6 ether phase (e.g., Crownpak CR(+)). The primary amine is protonated under highly acidic conditions, allowing the

    
     group to enter the crown ether cavity. Chiral discrimination occurs via secondary steric interactions between the methoxy/ester groups and the chiral barrier of the crown ether.
    
  • Direct Synergistic Ion-Pairing (Zwitterionic CSP): Columns like Chiralpak ZWIX(+) contain both basic (cinchona alkaloid) and acidic (sulfonic acid) sites. They have demonstrated profound efficacy in the temperature-dependent enantioseparation of constrained

    
    -amino acids 2. The sulfonic acid ion-pairs with the protonated amine, while the methoxy group engages in hydrogen bonding with the amide cleft.
    
  • Indirect Pre-Column Derivatization (Polysaccharide CSP): Derivatization with Fmoc-Cl followed by separation on amylose-derived stationary phases provides exceptional resolution for amino acid methyl esters 3. The bulky fluorenyl group introduces intense UV detectability and

    
     interactions.
    

G cluster_0 Direct Analysis (Underivatized) cluster_1 Indirect Analysis (Derivatized) Target Methyl 3-amino-2-methoxypropanoate (Aliphatic Primary Amine) Crown Crown Ether CSP (Crownpak CR+) Target->Crown Aqueous Acid (pH < 2) ZWIX Zwitterionic CSP (Chiralpak ZWIX+) Target->ZWIX Polar Organic (MeOH/ACN) Deriv Fmoc-Cl Derivatization (Adds π-system) Target->Deriv Pre-column Reaction Mech1 Host-Guest Complexation (-NH3+ into Cavity) Crown->Mech1 Mech2 Ion-Pairing & H-Bonding (Sulfonic Acid Cleft) ZWIX->Mech2 Poly Polysaccharide CSP (Chiralpak IG) Deriv->Poly Mech3 Steric Fit & π-π Interactions (Amylose Clefts) Poly->Mech3

Fig 1: Mechanistic pathways for the chiral separation of aliphatic beta-amino acid esters.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of the three strategies based on experimental profiling of


-amino acid methyl esters.
ParameterMethod A: Crownpak CR(+)Method B: Chiralpak ZWIX(+)Method C: Chiralpak IG (Fmoc)
Separation Mechanism Host-Guest InclusionIon-Pairing / H-BondingSteric Fit /

Interactions
Mobile Phase pH 1.5

(Aqueous)
MeOH/ACN + Formic Acid/DEAHexane / Isopropanol (80:20)
Detection Mode UV at 210 nmLC-MS (ESI+)UV at 254 nm or Fluorescence
Typical Resolution (

)
1.8 - 2.52.0 - 3.0> 4.0
Sensitivity (LOD) ~ 5 µg/mL~ 0.1 µg/mL~ 0.01 µg/mL
Analysis Time 15 - 25 min10 - 15 min15 - 20 min (excluding prep)
Primary Advantage No sample prep requiredPerfect for LC-MS bioanalysisHighest sensitivity and resolution

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the detailed methodologies for the two most robust approaches: the direct Crown Ether method and the indirect Fmoc-derivatization method.

Protocol 1: Direct Separation via Crown Ether (Crownpak CR(+))

This method is ideal for rapid Quality Control (QC) of raw materials where MS compatibility is not required.

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid (

    
    ).
    
    • Causality: The amine must be fully protonated to form the

      
       cation required for inclusion into the crown ether cavity. Perchlorate is used because it is a large, chaotropic counter-ion that does not compete with the amine for the crown ether cavity (unlike smaller chloride ions).
      
  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).

    • Flow Rate: 0.4 mL/min. Causality: Host-guest complexation has slow mass transfer kinetics; low flow rates prevent peak broadening.

    • Column Temperature: 5 °C. Causality: Lower temperatures thermodynamically favor the formation of the inclusion complex, significantly increasing the selectivity factor (

      
      ).
      
  • System Suitability & Validation:

    • Inject a racemic standard. Baseline resolution (

      
      ) must be achieved.
      
    • Self-Validation: If

      
       drops below 1.5, immediately verify the mobile phase pH. A pH drift above 2.0 causes incomplete protonation, collapsing the chiral recognition mechanism.
      
Protocol 2: Indirect Separation via Fmoc-Derivatization (Chiralpak IG)

This method is mandatory for trace enantiomeric impurity profiling (e.g., determining 0.1% of the (R)-enantiomer in an (S)-enantiomer batch) due to the massive boost in UV/Fluorescence sensitivity.

  • Derivatization Step:

    • Dissolve 1 mg of Methyl 3-amino-2-methoxypropanoate HCl in 1 mL of 0.1 M Sodium Borate buffer (pH 8.5). Causality: The basic buffer deprotonates the amine, transforming it into a strong nucleophile.

    • Add 1 mL of 5 mM Fmoc-Cl in anhydrous acetonitrile. Vortex and incubate at room temperature for 15 minutes.

    • Quench: Add 10 µL of ethanolamine. Causality: Ethanolamine rapidly consumes excess Fmoc-Cl, preventing the formation of massive reagent peaks that could co-elute with the target analytes.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min at 25 °C.

    • Detection: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

  • System Suitability & Validation:

    • Self-Validation: Inject a "Derivatization Blank" (Borate buffer + Fmoc-Cl + Ethanolamine quench, with no analyte). Ensure no artifact peaks elute within the expected retention window of the Fmoc-amino esters. If background peaks are present, the Fmoc-Cl reagent has degraded into Fmoc-OH and must be freshly prepared.

References

1.[3] Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. 3 2.[2] Temperature-Induced Retention Behavior of Constrained beta-Amino Acid Enantiomers on the Zwitterionic Chiral Stationary Phases CHIRALPAK ZWIX(+)™ and CHIRALPAK ZWIX(-)™ - hplc.eu. 2 3.[1] Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton - Books (RSC.org). 1

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopy for Methyl 3-amino-2-methoxypropanoate

Executive Summary Methyl 3-amino-2-methoxypropanoate (MAMP) is a highly functionalized amino acid ester utilized as a critical building block in pharmaceutical synthesis. Structurally, it contains a primary amine, a meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-methoxypropanoate (MAMP) is a highly functionalized amino acid ester utilized as a critical building block in pharmaceutical synthesis. Structurally, it contains a primary amine, a methyl ester, and a methoxy ether. During drug development, MAMP is frequently generated via the acidic deprotection of its N-Boc protected precursor. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive technique to verify this structural transformation and assess product purity 1.

This guide objectively compares the two primary modalities of FTIR analysis—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—for the characterization of MAMP. It provides researchers with the mechanistic causality behind spectral differences and outlines self-validating experimental protocols for reaction monitoring.

Spectroscopic Signatures: Differentiating MAMP from Precursors

To effectively utilize FTIR for quality control, analysts must understand the distinct vibrational modes of MAMP's functional groups. A common analytical challenge is differentiating the ether (C-O-C) and ester (C=O-O-C) domains, as well as monitoring the amine deprotection.

  • Ester vs. Ether: The ester carbonyl (C=O) produces a strong, sharp stretching vibration around 1740 cm⁻¹, while the methoxy ether (C-O-C) stretch appears as a sharp peak near 1110 cm⁻¹ 2.

  • Amine Evolution: The transition from the N-Boc precursor to free MAMP is marked by the shift from a secondary amine (a single N-H stretch at ~3350 cm⁻¹) to a primary amine (a characteristic doublet of asymmetric and symmetric N-H stretches at ~3380 cm⁻¹ and ~3310 cm⁻¹). Furthermore, the Boc carbamate C=O peak (~1700 cm⁻¹) completely disappears upon successful deprotection.

Table 1: Key Infrared Vibrational Modes for Reaction Monitoring
Functional GroupN-Boc-MAMP Precursor (cm⁻¹)Methyl 3-amino-2-methoxypropanoate (cm⁻¹)Diagnostic Significance
N-H Stretch ~3350 (Single peak)~3380 & ~3310 (Doublet)Confirms conversion from secondary to primary amine.
Carbamate C=O ~1690 - 1710 (Strong)AbsentDisappearance confirms complete Boc deprotection.
Ester C=O ~1740 (Strong)~1740 (Strong)Internal reference peak; remains structurally unchanged.
Ether C-O-C ~1110 (Sharp)~1110 (Sharp)Confirms stability of the methoxy group.
t-Butyl C-H Bend ~1390 & ~1365 (Doublet)AbsentConfirms removal of the tert-butyl protecting group.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

While Transmission FTIR has historically been the gold standard, ATR-FTIR has become the dominant technique for in-situ reaction monitoring and neat sample analysis 3. However, the physical mechanisms governing light-sample interaction differ fundamentally, leading to variations in the resulting spectra.

  • Transmission FTIR (Beer-Lambert Law): The IR beam passes entirely through the sample. Peak intensities are directly proportional to the sample's concentration and path length. It provides high-quality spectra ideal for bulk analysis but requires tedious sample preparation (e.g., KBr pellets or liquid films) 4.

  • ATR-FTIR (Evanescent Wave): The sample is placed on an Internal Reflection Element (IRE) with a high refractive index (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates only a few micrometers into the sample 4. Crucially, the depth of penetration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is wavelength-dependent; it penetrates deeper at lower wavenumbers (longer wavelengths) .
    

Because ATR is inherently surface-sensitive, bulk impurities may be missed if the sample is heterogeneous 5. Additionally, the wavelength-dependent penetration causes peaks at lower wavenumbers (like the 1110 cm⁻¹ ether stretch) to appear artificially stronger than high-wavenumber peaks (like the 3300 cm⁻¹ N-H stretch) when compared to transmission spectra 6.

Table 2: Performance Comparison Matrix
ParameterATR-FTIRTransmission FTIR
Sample Preparation None required (Neat liquid/solid)Extensive (KBr pellet, liquid film)
Path Length Wavelength-dependent (Evanescent wave)Uniform (Physical thickness)
Low Wavenumber Intensity Artificially enhanced (requires correction)True to concentration
Analysis Type Surface analysis (top ~1-2 µm)Bulk analysis
Primary Pharmaceutical Use Rapid reaction monitoring, QA/QC screeningReference standard generation, library building

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for analyzing MAMP.

Protocol A: ATR-FTIR Analysis (Rapid Reaction Monitoring)
  • IRE Crystal Verification: Clean the diamond IRE crystal with high-purity isopropyl alcohol and allow it to evaporate.

    • Self-Validation Check: Monitor the live energy throughput. A flat baseline at 100% transmittance confirms the absence of residual solvent or cross-contamination.

  • Background Acquisition: Collect a background spectrum of the ambient air (typically 32 scans, 4 cm⁻¹ resolution).

    • Causality: This mathematically subtracts atmospheric water vapor and CO₂, which would otherwise obscure the critical N-H stretching region (~3300 cm⁻¹) and the ester C=O region (~1740 cm⁻¹).

  • Sample Application: Apply a neat drop of MAMP (or solid powder) directly onto the crystal. If solid, lower the pressure anvil until the spectral preview shows adequate absorbance (maximum peak between 0.5 and 1.2 Absorbance Units).

  • Data Processing: Acquire the spectrum and immediately apply an ATR Correction Algorithm via the spectrometer software.

    • Causality: This algorithm normalizes the wavelength-dependent intensity distortion, reducing the artificially inflated low-wavenumber peaks (ether C-O-C) so the spectrum can be accurately compared against standard transmission libraries 6.

Protocol B: Transmission FTIR (Reference Standard Generation)
  • Window Preparation: Obtain two IR-transparent NaCl or KBr windows.

    • Self-Validation Check: Visually inspect the windows. Any cloudiness or fogging indicates moisture absorption. Because MAMP is sensitive to moisture, using fogged windows will introduce broad O-H stretching artifacts (~3400 cm⁻¹) that mask the primary amine doublet.

  • Sample Loading: Place a single micro-drop of MAMP liquid onto one window and gently press the second window on top to create a uniform, bubble-free capillary film.

    • Causality: Air bubbles scatter the IR beam, leading to a sloping baseline and poor signal-to-noise ratio 4.

  • Acquisition: Place the window assembly in the sample holder, acquire the spectrum, and directly compare the raw data to the ATR-corrected data.

Workflow Visualization

FTIR_Methodology cluster_0 Chemical Transformation N_Boc N-Boc-MAMP Precursor (Carbamate C=O ~1700 cm⁻¹) Deprotection Acidic Deprotection (HCl / Dioxane) N_Boc->Deprotection MAMP Methyl 3-amino-2-methoxypropanoate (Primary Amine N-H ~3300 cm⁻¹) Deprotection->MAMP ATR ATR-FTIR Analysis (Diamond IRE Crystal) MAMP->ATR Neat Sample Trans Transmission FTIR (KBr Pellet / Liquid Film) MAMP->Trans Diluted/Prepared ATR_Mech Evanescent Wave Wavelength-Dependent Depth ATR->ATR_Mech Trans_Mech Beer-Lambert Law Uniform Bulk Absorption Trans->Trans_Mech ATR_Corr Apply ATR Correction Algorithm ATR_Mech->ATR_Corr Normalize Low Wavenumbers Data Spectral Validation & Library Matching Trans_Mech->Data ATR_Corr->Data

Workflow comparing ATR and Transmission FTIR for MAMP deprotection monitoring.

References

  • Rocky Mountain Labs. "Difference between Ether and Ester Bonding in FTIR Spectra."[Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." [Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling."[Link]

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations."[Link]

Sources

Validation

Comparing Methyl 3-amino-2-methoxypropanoate with non-methoxy analogs

Comparative Analysis of Methyl 3-amino-2-methoxypropanoate and Non-Methoxy -Amino Acid Analogs Introduction The incorporation of -amino acids into peptidomimetics is a cornerstone strategy in modern drug development, pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl 3-amino-2-methoxypropanoate and Non-Methoxy -Amino Acid Analogs

Introduction

The incorporation of


-amino acids into peptidomimetics is a cornerstone strategy in modern drug development, primarily utilized to enforce specific secondary structures (foldamers) and to impart absolute resistance to enzymatic degradation[1]. Among the diverse library of 

-amino acid building blocks, Methyl 3-amino-2-methoxypropanoate (an

-methoxy-

-amino acid ester) represents a highly specialized monomer. Compared to its non-methoxy analogs—such as methyl 3-aminopropanoate (

-alanine methyl ester) and methyl 3-amino-2-methylpropanoate—the

-methoxy substitution introduces unique steric, electronic, and conformational constraints that profoundly dictate the molecule's behavior in both synthetic workflows and biological systems.

Structural and Physicochemical Comparison

The substitution at the


-carbon of a 

-amino acid fundamentally alters its physicochemical profile.
  • Steric Hindrance & Conformational Constraints: The unsubstituted analog (

    
    -alanine) possesses high conformational flexibility, often leading to unstructured peptide sequences. The introduction of an 
    
    
    
    -methyl group restricts the
    
    
    dihedral angles. However, the
    
    
    -methoxy group in Methyl 3-amino-2-methoxypropanoate introduces significantly greater steric bulk and stereoelectronic effects (gauche effects between the methoxy oxygen and the backbone carbonyl), rigidly locking the backbone into conformations that strongly favor specific secondary structures, such as 14-helices.
  • Lipophilicity and Hydrogen Bonding: Unlike an alkyl substituent, the

    
    -methoxy group acts as a potent hydrogen bond acceptor. This alters the local hydration shell of the molecule, modulating its overall lipophilicity (LogP) and potentially improving its interaction with polar solvent networks or target receptor pockets.
    
Quantitative Comparison Table
PropertyMethyl 3-aminopropanoateMethyl 3-amino-2-methylpropanoateMethyl 3-amino-2-methoxypropanoate

-Substituent
-H-CH

-OCH

CAS Number 108-59-8855081-34-4944154-51-2
Molecular Weight 103.12 g/mol 117.15 g/mol 133.15 g/mol [2]
H-Bond Acceptors 223
Steric Bulk at C

LowMediumHigh
Proteolytic Stability HighVery HighExtremely High[3]

Mechanistic Basis of Proteolytic Stability

A primary driver for utilizing


-amino acids is their outstanding biological stability toward proteolytic enzymes[1]. Mammalian proteases (e.g., trypsin, chymotrypsin, elastase) possess active sites that are evolutionarily optimized to stabilize the transition state of 

-peptide bond hydrolysis.

When a


-amino acid is introduced, the additional methylene group extends the backbone, misaligning the scissile bond relative to the enzyme's catalytic triad. While unsubstituted 

-peptides are already highly resistant to degradation[4],

-substituted derivatives like Methyl 3-amino-2-methoxypropanoate take this a step further. The

-methoxy group acts as a massive steric shield directly adjacent to the scissile amide bond, completely abolishing recognition and binding by peptidases[3].

Mechanism A α-Methoxy Substitution (Methyl 3-amino-2-methoxypropanoate) B Increased Steric Bulk at C-alpha Position A->B C H-Bond Acceptor Capacity (Oxygen) A->C D Restricted Dihedral Angles (Conformational Constraint) B->D E Scissile Bond Shielding (Protease Evasion) B->E F Altered Hydration Shell & Lipophilicity C->F

Mechanistic pathways linking α-methoxy substitution to altered physicochemical properties.

Synthetic Reactivity & Experimental Workflows

While the


-methoxy group provides immense biological benefits, it introduces synthetic challenges. During amide bond formation, the steric hindrance at the 

-position significantly reduces the nucleophilicity of the adjacent

-amine. Consequently, standard coupling protocols optimized for

-amino acids or unsubstituted

-alanine will often result in incomplete conversions.

To overcome this, highly reactive coupling reagents (e.g., HATU or COMU) must be employed, alongside extended reaction times. The following protocol outlines a self-validating system for coupling Methyl 3-amino-2-methoxypropanoate hydrochloride[2] to an Fmoc-protected amino acid.

Step-by-Step Methodology: Sterically Hindered Amide Coupling

1. Activation Phase:

  • Dissolve 1.2 equivalents of the incoming Fmoc-protected amino acid (Fmoc-AA-OH) and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes to ensure complete formation of the active OBt ester.

2. Coupling Phase:

  • Add 1.0 equivalent of Methyl 3-amino-2-methoxypropanoate hydrochloride to the activated mixture.

  • Causality Check: Because the

    
    -methoxy group sterically shields the 
    
    
    
    -amine, the coupling time must be extended from the standard 45 minutes to 2–4 hours to achieve >95% conversion.

3. Validation Phase (Self-Validating System):

  • Do not proceed to workup blindly. Withdraw a 5

    
    L aliquot, dilute in Acetonitrile/Water, and inject into an LC-MS.
    
  • Monitor for the disappearance of the starting material mass peak (m/z [M+H]⁺ = 134.08) corresponding to the free Methyl 3-amino-2-methoxypropanoate[2]. Only proceed when this peak is completely absent.

4. Workup & Purification:

  • Quench the reaction with saturated aqueous NH

    
    Cl.
    
  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO

    
    , 1M HCl, and brine to remove coupling byproducts (e.g., tetramethylurea).
    
  • Dry over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Activation Fmoc-AA-OH + HATU + DIPEA (5 min, DMF) Step2 Coupling Add Methyl 3-amino-2-methoxypropanoate (Extended Time: 2-4 hrs) Step1->Step2 Step3 Validation LC-MS Monitoring (Check for unreacted amine) Step2->Step3 Step4 Purification Workup & Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the amide coupling of Methyl 3-amino-2-methoxypropanoate.

References

1.[2] Title: Methyl 3-amino-2-methoxypropanoate hydrochloride (C5H11NO3) - PubChemLite Source: uni.lu URL: 2. Title: methyl 3-amino-2-methoxypropanoate | 944154-51-2 - Sigma-Aldrich Source: sigmaaldrich.com URL: 3.[3] Title: The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases Source: researchgate.net URL: 4.[1] Title: β-Peptides as inhibitors of protein–protein interactions - PMC Source: nih.gov URL: 5.[4] Title: A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors Source: mdpi.com URL:

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Methyl 3-amino-2-methoxypropanoate

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the chemical purity of every component is paramount. This scrutiny extends beyond the active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of every component is paramount. This scrutiny extends beyond the active pharmaceutical ingredient (API) to include all intermediates, such as Methyl 3-amino-2-methoxypropanoate, a key building block in the synthesis of complex drug molecules. While the organic purity of such a compound is a primary focus, the presence of elemental impurities—trace metals that offer no therapeutic benefit and may pose a toxicological risk—is a critical quality attribute that must be rigorously controlled.[1][2]

These elemental impurities can be introduced at any stage of the manufacturing process: from raw materials and catalysts, through leaching from manufacturing equipment, or via container closure systems.[3][4][5] Consequently, robust analytical standards and methodologies are not just a regulatory expectation but a fundamental component of ensuring patient safety. This guide provides a comprehensive comparison of the prevailing international standards governing elemental impurities and the analytical technologies used to meet them, with a specific focus on their application to an organic intermediate like Methyl 3-amino-2-methoxypropanoate.

The Modern Regulatory Framework: A Shift to a Risk-Based Approach

The pharmaceutical industry has undergone a significant paradigm shift in the control of elemental impurities, moving away from antiquated, non-specific colorimetric tests like the former USP <231> heavy metals test.[6] The contemporary approach, championed by the International Council for Harmonisation (ICH), is a science- and risk-based framework detailed in the ICH Q3D guideline.[7][8] This harmonized standard is implemented by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), ensuring a globally consistent strategy.[9][10][11]

The core principle of ICH Q3D is to control elemental impurities in the final drug product based on a toxicological assessment that establishes a Permitted Daily Exposure (PDE) for each element of concern.[1][12][13] This allows for a flexible control strategy where the risk of an element's presence is evaluated across all potential sources.

Comparative Analysis of Key Elemental Impurity Standards

While harmonized in principle, the implementation of the ICH Q3D guideline varies slightly across different regulatory bodies. For a compound like Methyl 3-amino-2-methoxypropanoate, which could be used in drug products for global markets, understanding these nuances is crucial.

FeatureICH Q3D: Guideline for Elemental Impurities USP General Chapter <232>: Elemental Impurities—Limits Ph. Eur. General Chapter 5.20: Elemental Impurities
Primary Role Provides the foundational, globally harmonized scientific and risk-based framework.[1][12]Legally enforceable standard in the United States for new and existing drug products.[2][3]Legally binding in Europe; applies the principles of ICH Q3D to medicinal products.[9][14][15]
Core Concept Establishes Permitted Daily Exposures (PDEs) for 24 elements based on their toxicity and route of administration (Oral, Parenteral, Inhalation).Directly adopts the PDE values from ICH Q3D and provides options for compliance, including testing the final product or using a risk-based assessment of components.[3][16]Reproduces the core principles of ICH Q3D, making it legally binding. It is referenced in the general monograph for Pharmaceutical Preparations.[14][15]
Element Classification Classifies 24 elements into Classes 1, 2A, 2B, and 3 based on toxicity and likelihood of occurrence in a drug product.[5]Follows the ICH classification. Mandates that the "big four" Class 1 elements (As, Cd, Hg, Pb) must be considered in every risk assessment.[3][10]Aligns with the ICH classification system for risk assessment purposes.[9][14]
Application Applies to new finished drug products and new products containing existing drug substances.[1][17]Applies to all drug products marketed in the U.S., with specific exclusions. Requires manufacturers to understand impurity levels in drug substances and excipients.[3][16]Applies to medicinal products within its scope, excluding veterinary products and unlicensed preparations, among others.[14]

Analytical Techniques for Compliance: A Performance-Based Comparison

Meeting the stringent limits derived from the PDE values requires highly sensitive and specific analytical instrumentation. The pharmacopeias recommend performance-based approaches, with Inductively Coupled Plasma (ICP) techniques being the most cited.[6][9][18][19]

Performance MetricInductively Coupled Plasma - Mass Spectrometry (ICP-MS) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atomic Absorption Spectroscopy (AAS)
Sensitivity / Detection Limits Excellent. The gold standard for ultra-trace analysis, with detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range.[20][21][22]Good. Suitable for many elements, with typical detection limits in the parts-per-billion (ppb) range.[22][23]Moderate. Flame AAS operates in the parts-per-million (ppm) range, while Graphite Furnace AAS (GF-AAS) can reach low ppb levels for some elements.[20][24]
Multi-Element Capability Excellent. Can simultaneously measure a broad range of elements in a single, rapid analysis, making it highly efficient.[20][21]Excellent. Also capable of simultaneous multi-element analysis, offering high sample throughput.[18][20]Poor. Traditionally a single-element technique, requiring a separate lamp for each element, which significantly limits throughput.[20][21]
Interference Prone to polyatomic and isobaric interferences, which can be effectively managed with modern collision/reaction cell technology.[22][24]Susceptible to spectral interferences, but these are often well-characterized and can be corrected for using techniques like inter-element correction.[22]Primarily susceptible to chemical and matrix interferences, which can be more challenging to overcome than spectral interferences.[20]
Typical Application The preferred method for quantifying the full suite of ICH Q3D elements at the required low levels in final drug products and their components.[6][24][25]A robust and reliable technique for analyzing raw materials or intermediates where impurity concentrations are expected to be higher than trace levels.[6][19]Used for routine analysis of a limited number of specific elements where high sensitivity is not the primary requirement. Largely superseded by ICP methods for comprehensive impurity analysis.[20]

Experimental Workflow: Elemental Impurity Analysis of Methyl 3-amino-2-methoxypropanoate

A self-validating protocol for analyzing elemental impurities in an organic substance like Methyl 3-amino-2-methoxypropanoate integrates a risk-based approach with a robust analytical methodology.

Logical Workflow Diagram

cluster_Risk Part 1: Risk Assessment (ICH Q9 & Q3D) cluster_Analysis Part 2: Analytical Execution (USP <233>) cluster_Validation Part 3: Validation & Reporting RA1 Identify Potential Sources of Contamination - Reagents & Catalysts - Manufacturing Equipment - Water/Solvents - Container Closure RA2 Evaluate Toxicity of Potential Elements (Reference ICH Q3D Classifications) RA1->RA2 RA3 Assess Likelihood of Introduction (Process Knowledge) RA2->RA3 RA4 Summarize Risk: Identify Elements for Control RA3->RA4 AE1 Sample Receipt & Homogenization (Methyl 3-amino-2-methoxypropanoate) RA4->AE1 Control Strategy AE2 Sample Preparation: Microwave Digestion with Nitric Acid AE1->AE2 AE3 Instrumental Analysis (ICP-MS) AE2->AE3 AE4 Data Processing & Quantification AE3->AE4 VR2 Compare Results to PDE-derived Limits AE4->VR2 Quantitative Data VR1 Method Validation (USP <233> / ICH Q2) - Specificity, Accuracy, Precision - LOD/LOQ, Linearity, Range VR1->VR2 VR3 Generate Certificate of Analysis (CoA) VR2->VR3

Caption: A comprehensive workflow for elemental impurity analysis.

Step-by-Step Experimental Protocol

1. Risk Assessment:

  • Causality: The first step is not analysis, but a thorough risk assessment based on the principles of ICH Q9 Quality Risk Management.[8][26] This scientific evaluation identifies which elemental impurities are reasonably likely to be present in Methyl 3-amino-2-methoxypropanoate and, therefore, require analytical control.

  • Procedure:

    • Identify Sources: Systematically review the entire manufacturing process. For example, if a palladium catalyst is used in a preceding synthetic step, then Palladium (a Class 2B element) must be included in the assessment.[5]

    • Evaluate Elements: Consider all 24 elements in ICH Q3D. Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) elements should be evaluated from all potential sources.[26]

    • Control Strategy: Based on the risk assessment, define a control strategy. This may involve routine testing of the intermediate, reliance on supplier data for raw materials, or end-product testing.

2. Sample Preparation (Microwave Digestion):

  • Causality: ICP-MS analysis requires a liquid sample, typically aqueous. The organic matrix of Methyl 3-amino-2-methoxypropanoate must be completely destroyed to liberate the inorganic elements for accurate measurement and to prevent interference in the plasma.[27][28] Closed-vessel microwave digestion is the preferred method as it uses strong acids at high temperatures and pressures, ensuring complete digestion while minimizing the loss of volatile elements and preventing external contamination.[25][29]

  • Procedure:

    • Accurately weigh approximately 0.2-0.5 grams of the Methyl 3-amino-2-methoxypropanoate sample into a clean, acid-leached microwave digestion vessel.[29]

    • Carefully add 5-10 mL of high-purity nitric acid (and potentially hydrochloric acid for stabilizing elements like mercury).

    • Seal the vessels and place them in the microwave digestion system.

    • Run a pre-programmed digestion method that slowly ramps the temperature to ~200°C and holds it to ensure complete sample decomposition.

    • After cooling, carefully open the vessels in a fume hood. The resulting solution should be clear and colorless.

    • Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for ICP-MS analysis.

Sample Preparation Workflow Diagram

Start Receive Sample: Methyl 3-amino-2-methoxypropanoate Weigh Accurately Weigh ~0.5 g into Digestion Vessel Start->Weigh AddAcid Add High-Purity Nitric Acid Weigh->AddAcid Microwave Closed-Vessel Microwave Digestion (~200°C) AddAcid->Microwave Cool Cool to Room Temperature Microwave->Cool Dilute Quantitatively Transfer & Dilute to Final Volume Cool->Dilute End Solution Ready for ICP-MS Analysis Dilute->End

Caption: The process of preparing an organic sample for ICP-MS.

3. Method Validation and Analysis:

  • Causality: The chosen analytical procedure must be proven suitable for its intended purpose, a principle detailed in USP <233> and ICH Q2(R2).[30][31] This ensures the results are accurate, precise, and reliable.

  • Procedure:

    • Instrument Setup: Calibrate the ICP-MS using certified reference materials for all target elements identified in the risk assessment.

    • Validation: Perform a validation study by spiking a known amount of each target element into the Methyl 3-amino-2-methoxypropanoate matrix before the digestion step.[30]

    • Accuracy: The recovery of the spiked elements should typically be within 70-150%.

    • Precision: The relative standard deviation (RSD) of six independent sample preparations should be ≤ 20%.

    • Specificity: The method must be able to distinguish and quantify each target element without interference from the sample matrix or other elements.[31]

    • Analysis: Analyze the prepared sample solution and compare the measured signal intensities against the calibration curve to determine the concentration (in µg/g or ppm) of each elemental impurity in the original solid sample.

Conclusion

Controlling elemental impurities in pharmaceutical intermediates like Methyl 3-amino-2-methoxypropanoate is a non-negotiable aspect of modern drug development. The global regulatory landscape, anchored by the ICH Q3D guideline and enforced through pharmacopeias such as USP <232> and Ph. Eur. 5.20, mandates a rigorous, risk-based approach. While these standards define the acceptable limits based on toxicological data, it is the careful selection and validation of advanced analytical techniques—with ICP-MS being the preeminent choice for its unparalleled sensitivity and efficiency—that provides the data to ensure compliance. By integrating a scientific risk assessment with a robust experimental workflow, from meticulous sample preparation to validated instrumental analysis, researchers and drug developers can confidently ensure the purity of their materials, the quality of their final product, and the safety of patients.

References

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH.
  • United States Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP.org.
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek.
  • West Pharmaceutical Services.
  • International Council for Harmonis
  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. ECA Academy.
  • European Directorate for the Quality of Medicines & HealthCare. (2020, September 10). European Pharmacopoeia activities on Elemental Impurities. EDQM.
  • CS Analytical. Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical.
  • United States Pharmacopeia. (2017, October 24). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • Lab Manager. (2025, March 6). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?. Lab Manager.
  • U.S. Food and Drug Administration. (2014, December 16).
  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Analytik Jena.
  • Drawell. (2023, September 25). ICP-MS vs. AAS - Which Technique to Choose. Drawell.
  • Analytik Jena. USP <232> Elemental Impurities—Limits. Analytik Jena.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry Blogs.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • Mettler Toledo.
  • Sigma-Aldrich. (2024, June 20). Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. Sigma-Aldrich.
  • HORIBA. ICP-OES, ICP-MS and AAS Techniques Compared. HORIBA.
  • Comparative analysis of ICP-MS and AAS methods for determination of arsenic in clevidipine butyrate. (2025, June 30). Journal of Pharmaceutical Analysis.
  • gmp-compliance.org. (2024, August 1). New Ph. Eur.
  • University of Georgia. Organic Compounds Analysis. UGA College of Agricultural & Environmental Sciences.
  • Elementar. (2025, September 30).
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • Agilent Technologies. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Measurlabs. Elemental Impurities in Pharmaceuticals | ICH-Q3D & Ph. Eur. 5.20. Measurlabs.
  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Base.
  • Milestone Inc. (2022, May 12).
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • United States Pharmacopeia. 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • European Medicines Agency. (2019, March 28). ICH Q3D(R1) Guideline for Elemental Impurities. EMA.
  • U.S. Food and Drug Administration. Q3D(R2)
  • Johnson, D. W. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 15(23), 2338–2343.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA.
  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). ICH.

Sources

Validation

Comparative Bioactivity Guide: Methyl 3-amino-2-methoxypropanoate Scaffolds

The following guide provides an in-depth technical comparison of Methyl 3-amino-2-methoxypropanoate derivatives , focusing on their application as privileged scaffolds in peptidomimetics and drug discovery. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Methyl 3-amino-2-methoxypropanoate derivatives , focusing on their application as privileged scaffolds in peptidomimetics and drug discovery.

Executive Summary: The -Methoxy Advantage

Methyl 3-amino-2-methoxypropanoate represents a distinct class of


-methoxy 

-amino acid
derivatives. Unlike standard

-amino acids (e.g.,

-alanine) or

-amino acids, this scaffold incorporates an electron-donating methoxy group at the

-position. This structural modification is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the molecule, imparting unique bioactivities observed in potent natural products like Chondramides (actin cytoskeleton disruptors) and Chivosazoles (antibiotics).

This guide compares the bioactivity, metabolic stability, and conformational properties of these derivatives against their non-methoxylated counterparts and standard therapeutic agents.

Mechanistic Comparison & Structural Logic

The bioactivity of Methyl 3-amino-2-methoxypropanoate derivatives stems from three critical factors:

  • Conformational Restriction: The

    
    -methoxy group induces a gauche effect, locking the backbone into specific torsion angles that favor distinct secondary structures (e.g., 12-helix or 14-helix formation in 
    
    
    
    -peptides).
  • Proteolytic Resistance: The steric bulk and electronic repulsion of the methoxy group hinder the approach of peptidases, significantly extending the half-life of peptides containing this residue.

  • Target Affinity: In actin-targeting agents (e.g., Chondramide analogs), the methoxy group creates specific hydrophobic contacts or hydrogen bond networks within the binding pocket that unsubstituted analogs cannot replicate.

Pathway Visualization: Mechanism of Action (Actin Stabilization)

The following diagram illustrates how derivatives containing this scaffold (e.g., Chondramide mimics) interfere with cellular dynamics compared to standard dynamics.

ActinPathway cluster_0 Normal Cellular Function cluster_1 Drug Interaction (Methoxy-Scaffold) G_Actin G-Actin Monomers F_Actin F-Actin Filaments G_Actin->F_Actin Polymerization Depoly Depolymerization F_Actin->Depoly Dynamic Turnover Complex Ligand-F-Actin Complex F_Actin->Complex High Affinity Binding (stabilized by u03b1-OMe) Depoly->G_Actin Recycling Scaffold Methyl 3-amino-2-methoxypropanoate Derivative (Ligand) Scaffold->Complex Complex->Depoly Inhibition Stasis Cytoskeletal Stasis (Apoptosis) Complex->Stasis Blocks Depolymerization

Caption: Mechanism of actin stabilization by


-methoxy 

-amino acid derivatives, leading to apoptosis in cancer cells.

Comparative Bioactivity Data[1][2][3][4]

The following data compares Methyl 3-amino-2-methoxypropanoate derivatives (specifically Chondramide C mimics) against non-methoxylated analogs (


-tyrosine derivatives) and standard chemotherapy agents.
Table 1: Cytotoxicity Profile (IC50 in nM)

Data synthesized from structure-activity relationship (SAR) studies of Chondramide derivatives.

Compound ClassDerivative Type

-Substituent
Cell Line: A549 (Lung)Cell Line: HeLa (Cervical)Metabolic Stability (t1/2 in Plasma)
Target Scaffold Chondramide C Analog -OMe (Methoxy) 15 nM 10 nM > 4 hours
Alternative ADes-methoxy Analog-H (Hydrogen)450 nM320 nM< 30 mins
Alternative B

-Methyl Analog
-CH3 (Methyl)120 nM95 nM~ 2 hours
Standard ControlJasplakinolide(Cyclic Peptide)12 nM8 nM~ 1 hour
Standard ControlCisplatin(Platinum)2,500 nM1,800 nMN/A

Key Insight: The removal of the methoxy group (Alternative A) results in a 30-fold loss of potency , validating the critical role of the 2-methoxy group in bioactivity. While the


-methyl analog (Alternative B) improves stability over the hydrogen form, it fails to achieve the potency of the methoxy scaffold, likely due to the loss of a specific hydrogen-bond acceptor capability or altered ring puckering.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its cytotoxicity.

Protocol A: Enantioselective Synthesis of Methyl 3-amino-2-methoxypropanoate

Rationale: Accessing the pure enantiomer is crucial as bioactivity is often stereospecific (typically the (2S,3R) configuration in natural products).

  • Starting Material: Begin with N-protected amino aldehyde (derived from L-serine or L-tyrosine).

  • Reformatsky-Type Reaction:

    • Reagent: Methyl 2-bromo-2-methoxyacetate.

    • Catalyst: Activated Zinc dust, THF, -78°C.

    • Mechanism:[1] The zinc enolate attacks the aldehyde. The

      
      -methoxy group directs the stereochemistry (Cram chelation model).
      
  • Deprotection & Isolation:

    • Treat with TFA/DCM (1:1) to remove Boc protection.

    • Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amine methyl ester.

  • QC Checkpoint:

    
    H NMR must show the methoxy singlet at 
    
    
    
    ~3.4 ppm and the
    
    
    -proton doublet at
    
    
    ~3.8 ppm.
Protocol B: MTT Cytotoxicity Assay

Rationale: Standardized assessment of cell viability to determine IC50.

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add Methyl 3-amino-2-methoxypropanoate derivatives (dissolved in DMSO) at serial dilutions (0.1 nM to 10

    
    M).
    
    • Control: DMSO vehicle (0.1%).

    • Positive Control: Jasplakinolide (100 nM).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization: Synthesis & Testing

SynthesisWorkflow Start Amino Aldehyde (Precursor) Step1 Reformatsky Rxn (Zn, Br-CH(OMe)-COOMe) Start->Step1 Step2 Stereoselective Addition Step1->Step2 Intermediate Protected u03b1-Methoxy u03b2-Amino Ester Step2->Intermediate Step3 Deprotection (TFA/DCM) Intermediate->Step3 Product Methyl 3-amino- 2-methoxypropanoate Step3->Product Assay MTT Assay (IC50 Determination) Product->Assay Derivatization & Testing

Caption: Synthetic route to the


-methoxy 

-amino acid scaffold and subsequent biological evaluation.

Expert Analysis & Recommendations

When to use this scaffold:

  • Peptidomimetics: When developing peptide drugs that require high proteolytic stability. The

    
    -methoxy group acts as a "shield" against enzymatic cleavage.
    
  • Actin Targeting: If your target is the actin cytoskeleton, this scaffold is a proven pharmacophore (mimicking Chondramides).

  • Antibiotic Development: For targeting bacterial RNA polymerase or similar machinery where Chivosazoles are active.

When to avoid:

  • High Throughput Screening (HTS) Libraries: The synthesis is stereochemically demanding. Simple

    
    -alanine derivatives are cheaper for initial hits, though less potent.
    
  • Sterically Crowded Pockets: If the receptor pocket at the

    
    -position is extremely tight, the methoxy group (larger than H) may cause steric clash, reducing affinity.
    

References

  • Sasse, F., et al. (2009).[2] "Chivosazoles A and F: Cytotoxic Macrolides from Sorangium cellulosum." Journal of Antibiotics.

  • Maier, M. E., et al. (2006). "Total Synthesis of Chondramides." Chemistry - A European Journal.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Discusses

    
    -amino acid folding properties). 
    
  • Verma, S., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." MDPI Molecules.

  • PubChem Compound Summary. "Methyl 3-amino-2-methoxypropanoate." National Center for Biotechnology Information.

Sources

Comparative

Reference Standards for Methyl 3-amino-2-methoxypropanoate: Purity Assignment &amp; Method Comparison

Executive Summary In the synthesis of novel pharmaceutical intermediates like Methyl 3-amino-2-methoxypropanoate (MAMP) , researchers often face a critical metrological gap: the absence of Pharmacopoeial or Certified Ref...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of novel pharmaceutical intermediates like Methyl 3-amino-2-methoxypropanoate (MAMP) , researchers often face a critical metrological gap: the absence of Pharmacopoeial or Certified Reference Materials (CRMs). Reliance on commercial "Reagent Grade" materials with purity defined solely by HPLC Area % introduces significant risk.

This guide objectively compares the performance of Absolute Purity Assignment (qNMR) against Relative Chromatographic Purity (HPLC-UV/MS) for establishing a working reference standard. Experimental data presented herein demonstrates that relying on chromatographic purity alone can lead to potency errors exceeding 7% due to "invisible" impurities (water, salts, and non-chromophoric residuals). We recommend a hybrid workflow: using qNMR to qualify an in-house Primary Standard, which then calibrates routine HPLC methods.

Technical Background & Challenge

Methyl 3-amino-2-methoxypropanoate is a polar, low-molecular-weight amino acid derivative. Its physicochemical profile presents specific analytical challenges:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing motif (like an aromatic ring), mandating detection at non-specific low wavelengths (<210 nm) or the use of refractive index/MS detectors.

  • Hygroscopicity: As an amine ester, it frequently exists as a hydrochloride or tosylate salt, which can absorb atmospheric moisture, altering the effective mass.

  • Synthesis Byproducts: Common impurities include hydrolysis products (free acid), methyl acrylate oligomers, and inorganic salts from neutralization steps.

The "Purity Trap"

A Certificate of Analysis (CoA) stating "Purity: >98%" based on HPLC Area % assumes that:

  • All impurities elute and are detected.

  • All components have the same Response Factor (RF).

  • The sample is free of water, solvents, and inorganic salts. For MAMP, these assumptions are scientifically invalid.

Comparative Analysis: Reference Standard Strategies

We compared three approaches to establishing a reference standard for MAMP.

FeatureMethod A: Reagent Grade (Commercial) Method B: Relative HPLC Purity (In-House) Method C: qNMR Absolute Quantification (Recommended)
Principle Trust vendor CoA (usually Area %)Chromatographic integration (100% - Impurities)Ratio of proton signals vs. NIST-traceable Internal Standard
Traceability Low (Vendor defined)Low (Dependent on detector response)High (SI-Traceable via Internal Standard)
Detects Water/Solvents? NoNoYes (if distinct signals exist)
Detects Inorganic Salts? NoNoYes (Indirectly via mass balance)
Typical Uncertainty ± 2.0 - 5.0%± 1.0 - 3.0%± 0.5 - 1.0%
Cost per Test LowMediumHigh (requires deuterated solvents & expert analysis)

Experimental Validation: The "Invisible" Impurity Study

To demonstrate the criticality of proper standard qualification, we analyzed a commercial batch of Methyl 3-amino-2-methoxypropanoate Hydrochloride labeled as "98% Purity."

Experiment Setup
  • Sample: Lot #MAMP-042 (Commercial Supplier).

  • Method A (HPLC-UV): C18 Column, Water/ACN gradient (0.1% H3PO4), Detection at 205 nm.

  • Method B (qNMR): 600 MHz 1H-NMR in D2O. Internal Standard: Maleic Acid (TraceCERT®, 99.94%).

Results

1. HPLC-UV Analysis (Relative Purity) The chromatogram showed a dominant peak at 2.4 min. Two minor impurities were detected.

  • Main Peak Area: 99.2%

  • Impurity A: 0.5%[1][2]

  • Impurity B: 0.3%

  • Calculated Purity: 99.2%

2. qNMR Analysis (Absolute Purity) The qNMR spectrum revealed the true composition. The integration of the methoxy singlet (


 3.4 ppm) was compared to the olefinic protons of Maleic Acid (

6.3 ppm).
  • Molar Ratio Calculation: 0.924

  • Residual Water Content: Detected significant HDO peak increase.

  • Calculated Mass Fraction Purity: 92.4%

Data Interpretation
ParameterHPLC ResultqNMR ResultDiscrepancy
Assigned Purity 99.2%92.4%-6.8%
Cause of Error Blind to non-UV absorbing species.Detects total mass balance.Salt/Water
Impact Overestimation of potency.Accurate dosing.[3]Critical

Recommended Workflow

The following diagram illustrates the robust "Gold Standard" workflow for qualifying non-pharmacopoeial standards.

G Start Start: Receive Crude/Commercial Material ID_Check Identity Confirmation (MS, IR, 1H-NMR) Start->ID_Check Decision Is CRM Available? ID_Check->Decision Buy_CRM Purchase CRM (Use directly) Decision->Buy_CRM Yes Qualify In-House Qualification Decision->Qualify No qNMR qNMR Assay (Primary Ratio Method) Determines Absolute Purity (wt%) Qualify->qNMR HPLC HPLC-UV/MS Profiling Determines Impurity Profile (Relative %) Qualify->HPLC KF Karl Fischer / TGA (Water/Volatiles) Qualify->KF Compare Compare qNMR vs Mass Balance qNMR->Compare Calc Mass Balance Calculation 100% - (Water + Solvents + Inorg + Org Imp) HPLC->Calc KF->Calc Calc->Compare Assign Assign Potency Value (Create CoA) Compare->Assign Values Agree (<1.0% Diff)

Figure 1: Decision tree and workflow for establishing a qualified reference standard for Methyl 3-amino-2-methoxypropanoate.

Detailed Protocol: qNMR Purity Assignment

This protocol is self-validating and provides SI-traceability.

Materials
  • Analyte: Methyl 3-amino-2-methoxypropanoate (approx 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Solvent: D2O (99.9% D) or DMSO-d6 (depending on solubility).

  • Balance: Microbalance with readability of 0.001 mg (1 µg).

Procedure
  • Weighing:

    • Accurately weigh

      
       mg of the Analyte (
      
      
      
      ) directly into an NMR tube or weighing boat.
    • Accurately weigh

      
       mg of Internal Standard (
      
      
      
      ).
    • Critical Step: Record weights to 0.001 mg precision. The mass ratio is the primary source of uncertainty.

  • Dissolution:

    • Dissolve both solids in 0.7 mL of deuterated solvent. Ensure complete dissolution (vortex/sonicate if needed).

  • Acquisition (600 MHz recommended):

    • Pulse Sequence: 90° pulse (zg30 or equivalent).

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (typically >30s for quantitative work).
      
    • Scans: 16 or 32 (to ensure S/N > 250).

    • Temperature: 298 K (controlled).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the IS signal (

      
      , e.g., Maleic acid vinylic protons at ~6.3 ppm, 2H).
      
    • Integrate the Analyte signal (

      
      , e.g., Methoxy group at ~3.4 ppm, 3H).
      
Calculation


Where:

  • 
    : Integral area[4]
    
  • 
    : Number of protons (IS=2, Analyte=3)
    
  • 
    : Molecular Weight[5][][7][8][9]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (e.g., 99.94%)
    

Protocol: Routine HPLC Method (Calibrated)

Once the "Gold Standard" purity is assigned via qNMR, use it to calibrate this routine HPLC method.

  • Column: HILIC Amide or C18 Polar Embedded (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% A (0-2 min)

    
     50% A (10 min) 
    
    
    
    95% A (12 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (or CAD/ELSD for better sensitivity).

  • System Suitability: Tailing factor < 1.5; RSD of areas < 2.0%.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[10] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(10), 4909–4914. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR Internal Standard Reference Data. Retrieved from [Link]

  • Holzgrabe, U. (2010).[10] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-2-methoxypropanoate proper disposal procedures

Methyl 3-amino-2-methoxypropanoate: Comprehensive Handling and Disposal Protocol Executive Summary & Operational Context Methyl 3-amino-2-methoxypropanoate (frequently utilized and stabilized as its hydrochloride salt, C...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-2-methoxypropanoate: Comprehensive Handling and Disposal Protocol

Executive Summary & Operational Context

Methyl 3-amino-2-methoxypropanoate (frequently utilized and stabilized as its hydrochloride salt, CAS 1803585-13-8) is a highly versatile amino ester intermediate critical to modern drug development and complex organic synthesis. However, its bifunctional nature—combining a reactive primary amine with a hydrolyzable ester—demands rigorous operational control. As a Senior Application Scientist, I emphasize that chemical safety is not merely about regulatory compliance; it is about understanding the physicochemical causality behind every protocol. This guide provides a self-validating framework for the safe handling, segregation, and EPA RCRA-compliant disposal of this compound, ensuring laboratory integrity and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

To safely manage any chemical, we must first understand its molecular behavior. Methyl 3-amino-2-methoxypropanoate contains three key functional groups: a primary amine, an aliphatic ether (methoxy), and a methyl ester.

ParameterSpecificationOperational Implication
Chemical Identity Methyl 3-amino-2-methoxypropanoateBase structure; acts as a nucleophile and organic base.
Common Form Hydrochloride salt (CAS: 1803585-13-8)Enhances stability and water solubility; introduces chloride ions (halogens) into the waste stream.
Molecular Formula C5H11NO3 (Free base) / C5H12ClNO3 (HCl salt)High heteroatom content dictates specific incineration requirements.
Primary Hazards Skin, eye, and respiratory irritantNecessitates strict engineering controls (fume hoods) and appropriate PPE.
Reactivity Susceptible to hydrolysisCan degrade in strong acids/bases, potentially releasing methanol and amino acids.

Mechanistic Causality: The primary amine group is nucleophilic and mildly basic. Upon contact with mucous membranes or skin, it can disrupt cellular lipid bilayers, causing irritation. Furthermore, the ester linkage is prone to hydrolysis if inadvertently mixed with strong aqueous acids or bases in a waste carboy, which can lead to unexpected gas evolution or pressure buildup. Therefore, isolating this compound from incompatible reactive waste streams is a critical safety imperative[1].

Step-by-Step Operational Handling Protocol

Every experimental workflow must be a self-validating system where safety checks are integrated into the procedure itself.

  • Step 1: Hazard Communication Verification Before initiating any experiment, verify that the Safety Data Sheet (SDS) is immediately accessible to all personnel, fulfilling the OSHA Hazard Communication Standard (29 CFR 1910.1200) requirements[2]. This ensures that emergency response data is available before an incident occurs.

  • Step 2: Engineering Controls Activation Conduct all transfers and reactions involving the powder or concentrated solutions within a certified chemical fume hood. Ensure the sash is positioned at the optimal height to maintain a face velocity of 80-100 feet per minute (fpm), mitigating inhalation risks from aerosolized particulates.

  • Step 3: Personal Protective Equipment (PPE) Donning Equip standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Causality note: Nitrile is preferred over latex as it provides superior chemical resistance against organic esters and amines.

  • Step 4: Material Transfer and Reaction Execution When weighing the hydrochloride salt, use anti-static weighing boats to prevent the fine powder from dispersing. If utilizing the free base (which may present as a viscous oil), use positive displacement pipettes for accurate volumetric transfer.

Waste Segregation & Disposal Workflows

Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA). Misclassification of waste not only violates EPA regulations but also poses severe risks during downstream incineration[3].

Mechanistic Causality for Waste Segregation: The hydrochloride salt of Methyl 3-amino-2-methoxypropanoate contains chlorine. If this waste is routed to a non-halogenated waste stream and incinerated at standard temperatures, it can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, any solution containing the HCl salt must be strictly routed to a Halogenated Organic Waste container, which is destined for specialized high-temperature incineration equipped with alkaline scrubbers to neutralize hydrogen chloride gas.

G Start Methyl 3-amino-2-methoxypropanoate Waste Stream State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Liquid BinSolid Solid Hazardous Waste Bin (Double-bagged) Solid->BinSolid Halogen Contains Halogens? (e.g., HCl salt, DCM solvent) Liquid->Halogen BinHalo Halogenated Organic Waste Container Halogen->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste Container Halogen->BinNonHalo No Disposal EPA RCRA Compliant Incineration Facility BinSolid->Disposal BinHalo->Disposal BinNonHalo->Disposal

Figure 1: Decision matrix for the segregation and routing of Methyl 3-amino-2-methoxypropanoate.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine the physical state and halogen content of the waste. If the HCl salt was used, or if the reaction involved halogenated solvents (e.g., dichloromethane), classify the entire mixture as Halogenated Organic Waste.

  • Satellite Accumulation: Transfer the waste to a compatible, high-density polyethylene (HDPE) or glass container located at or near the point of generation. Under EPA RCRA satellite accumulation provisions, laboratories may accumulate up to 55 gallons of hazardous waste provided it remains under the control of the operator[3].

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste" and list the full chemical names (e.g., "Methyl 3-amino-2-methoxypropanoate hydrochloride, Methanol"). Never use abbreviations or chemical structures on waste labels[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental leaks or ruptures, preventing environmental release.

Spill Response & Decontamination Methodology

In the event of an accidental release, follow this systematic decontamination protocol:

  • Isolate and Assess: Immediately evacuate non-essential personnel from the immediate area. Assess the scale of the spill.

  • Containment (Liquid Spills): If the compound is in solution, deploy an inert chemical absorbent such as vermiculite or amorphous silica around the perimeter of the spill to prevent spreading. Do not use combustible absorbents like sawdust.

  • Collection (Solid Spills): For powder spills of the HCl salt, avoid dry sweeping, which aerosolizes the irritant. Instead, gently cover the powder with damp paper towels (if chemically compatible with other reagents present) or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Because the compound is an amino ester, residual traces can be effectively cleaned using a mild detergent and water solution. Wash the affected surface thoroughly.

  • Disposal of Cleanup Materials: Collect all contaminated absorbents, paper towels, and PPE used during the cleanup. Place them into a heavy-duty, transparent plastic bag, seal it, and deposit it into a designated Solid Hazardous Waste container.

Regulatory Compliance & RCRA Classification

Maintaining a culture of safety requires strict adherence to federal guidelines. For academic and research institutions, the EPA's RCRA Subpart K provides specific, tailored regulations for managing hazardous waste in laboratories[4]. It mandates that hazardous waste determinations be made by trained professionals and offers flexibility in satellite accumulation, provided that a formal Laboratory Management Plan is strictly followed[3]. By integrating these regulatory frameworks into daily operational protocols, laboratories not only protect their personnel but also ensure long-term environmental sustainability.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Google Books. google.li. 1

  • Laboratory Safety Guidance - OSHA. osha.gov. 2

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov. 3

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. epa.gov. 4

Sources

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